Monofluorine
Description
Significance of Atomic Fluorine and Monofluorinated Motifs in Modern Chemical Sciences
The strategic introduction of a single fluorine atom, or monofluorination, into organic molecules is a cornerstone of modern chemical research, with profound implications across pharmaceuticals, agrochemicals, and materials science. alfa-chemistry.comnumberanalytics.com The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and the highest electronegativity of any element (3.98 on the Pauling scale)—allow it to act as a "super-hydrogen," dramatically altering a molecule's characteristics without significantly increasing its size. tandfonline.com This subtle substitution can lead to remarkable enhancements in a compound's physicochemical and biological properties. researchgate.net
In medicinal chemistry, the incorporation of monofluorinated motifs is a widely used strategy to optimize drug candidates. tandfonline.com Fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, as the carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. tandfonline.comrsc.orgchinesechemsoc.org This leads to a longer active lifetime for the drug within the body. rsc.org Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which affects its ability to permeate biological membranes, and can increase its bioavailability and potency. rsc.orgnih.gov The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, which can improve a drug's absorption and interaction with its target protein. tandfonline.comrsc.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org
Beyond therapeutics, fluorine's influence extends to diagnostics. The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a key component in Positron Emission Tomography (PET), an advanced imaging technique used to visualize and track diseases like cancer at early stages. tandfonline.comrsc.orgchinesechemsoc.org In materials science, fluorinated compounds, including polymers like Polytetrafluoroethylene (Teflon), exhibit exceptional thermal and chemical stability. lew.rogdch.de This makes them invaluable for creating high-performance plastics, solvents, and lubricants. rsc.orggdch.de The ability of a single fluorine atom to fine-tune molecular properties ensures that monofluorinated compounds will remain central to innovation in diverse scientific fields. rsc.orglew.ro
Table 1: Impact of Monofluorination on Molecular Properties
| Property | Effect of Monofluorination | Scientific Rationale |
|---|---|---|
| Metabolic Stability | Increased | The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, making it resistant to enzymatic cleavage. tandfonline.comrsc.org |
| Binding Affinity | Enhanced | Fluorine's electronegativity can lead to more favorable interactions with protein targets. tandfonline.comlew.ro |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. tandfonline.comrsc.org |
| Bioavailability | Improved | Altered pKa and increased lipophilicity can lead to better absorption and distribution in the body. rsc.orgnih.gov |
| Conformation | Controlled | The electronic effects of fluorine can influence the three-dimensional shape of a molecule. researchgate.net |
Historical Trajectory of Research on Fluorine Atom Reactivity and Fluorination Strategies
The journey to harness the power of fluorine has been a long and challenging endeavor in chemistry, marked by significant milestones over several centuries. The story begins not with the element itself, but with its most common mineral, fluorspar (calcium fluoride), which was described as a flux for smelting by German scientist Georgius Agricola in 1529. britannica.comwikipedia.org For centuries, the nature of this mineral remained a mystery.
A major breakthrough occurred in 1771 when Swedish chemist Carl Wilhelm Scheele produced an impure form of hydrofluoric acid by reacting fluorspar with sulfuric acid. britannica.comwikipedia.org He noted its remarkable ability to corrode glass. britannica.com Later, in 1811, French physicist André-Marie Ampère proposed that this acid contained a new, unknown element, analogous to chlorine, and he suggested the name "fluorine." britannica.com
Despite the recognition of its existence, the isolation of elemental fluorine proved to be one of the most formidable challenges in inorganic chemistry. Its extreme reactivity and the toxicity of its compounds thwarted numerous attempts by scientists, some of whom suffered severe health consequences. rsc.orglew.ro Success was finally achieved in 1886 by French chemist Henri Moissan. uwaterloo.cathoughtco.com He developed an apparatus made of a platinum-iridium alloy and cooled the electrolyte—a solution of potassium hydrogen fluoride (B91410) in anhydrous hydrogen fluoride—to control the violent reaction, successfully isolating the pale yellow-green gas via electrolysis. rsc.orglew.ro For this monumental achievement, Moissan was awarded the Nobel Prize in Chemistry in 1906. britannica.comthoughtco.com
For decades following its isolation, fluorine chemistry remained largely a laboratory curiosity due to the difficulties in handling the element. britannica.comnih.gov This changed dramatically during World War II with the advent of the Manhattan Project. The large-scale production of elemental fluorine became necessary to synthesize uranium hexafluoride, a gaseous compound used to separate uranium isotopes for the atomic bomb. rsc.orgwikipedia.orgnih.gov This industrial-scale effort spurred the development of new fluorination technologies.
Early synthetic methods for introducing fluorine into organic molecules included the Balz-Schiemann reaction, the Halex (halogen exchange) reaction, and the Swarts reaction. nih.govcas.cn However, these methods often required harsh conditions or were limited in scope. cas.cn The extreme reactivity of elemental fluorine made direct fluorination difficult to control, often leading to explosions and decomposition. nih.gov The post-war era saw the development of more controlled direct fluorination techniques and, more recently, a shift toward safer and more selective strategies. Modern fluorination chemistry employs a diverse toolkit, including transition metal-catalyzed reactions, photocatalysis, and electrochemical methods, alongside the development of milder electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). alfa-chemistry.comrsc.orgnumberanalytics.com These advanced methods have made the precise incorporation of fluorine into complex molecules a more routine and accessible process, fueling continued discoveries in all areas of chemical science. chinesechemsoc.orgthermofisher.com
Table 2: Timeline of Key Events in Fluorine Chemistry
| Year | Event | Key Figure(s) | Significance |
|---|---|---|---|
| 1529 | Description of fluorspar as a flux. | Georgius Agricola | First documented industrial use of a fluorine-containing mineral. britannica.comwikipedia.org |
| 1771 | Preparation of impure hydrofluoric acid. | Carl Wilhelm Scheele | First synthesis of the acid derived from fluorspar, noting its corrosive properties. britannica.comwikipedia.org |
| 1811 | Proposal of "fluorine" as a new element. | André-Marie Ampère | Correctly identified hydrofluoric acid as a compound of hydrogen and an unknown element. britannica.com |
| 1886 | Isolation of elemental fluorine (F₂). | Henri Moissan | First successful isolation of the element via electrolysis, a major breakthrough. lew.robritannica.comuwaterloo.ca |
| 1927 | Development of the Balz-Schiemann reaction. | Günther Schiemann | Provided a reliable method for synthesizing aromatic fluorides from diazonium salts. nih.gov |
| 1940s | Large-scale production of fluorine. | Manhattan Project | Industrial production began for uranium isotope separation, driving technological advancement. wikipedia.orgnih.gov |
| 1949 | Publication of the Simons process. | Joseph H. Simons | Development of an electrochemical fluorination method for producing perfluorinated compounds. cas.cn |
| 1986 | First chemical preparation of fluorine. | Karl O. Christe | Achieved the synthesis of elemental fluorine without using electrolytic methods. britannica.com |
| 2000s-Present | Rise of modern fluorination methods. | Various Researchers | Development of advanced techniques like transition-metal catalysis and photocatalysis for selective fluorination. numberanalytics.comthermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluorane | |
|---|---|---|
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InChI |
InChI=1S/FH/h1H | |
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InChI Key |
KRHYYFGTRYWZRS-UHFFFAOYSA-N | |
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Canonical SMILES |
F | |
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Molecular Formula |
FH, HF | |
| Record name | HYDROGEN FLUORIDE, ANHYDROUS | |
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| Record name | hydrofluoric acid | |
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| Record name | Hydrogen fluoride | |
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Related CAS |
24993-08-6, 74835-81-7, 51912-69-7, 30664-12-1, 16904-65-7 | |
| Record name | Hydrofluoric acid, hexamer | |
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DSSTOX Substance ID |
DTXSID1049641 | |
| Record name | Hydrogen fluoride | |
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Molecular Weight |
20.0064 g/mol | |
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Physical Description |
Hydrogen fluoride, anhydrous appears as a colorless fuming liquid boiling at 67 °F. Shipped as a liquid confined under its own vapor pressure. Corrosive to metals and tissue. Very short contact with fumes or small quantities of the liquid can cause severe, painful burns. Vapors are heavier than air. Density 8.2 lb / gal. Used as a catalyst and raw material in chemical manufacture. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.4 ppm Source/use/other hazard: Aluminum and other metal industries; insecticide manufacturing-corrosive liq., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless gas or fuming liquid (below 67 degrees F) with a strong, irritating odor; Note: Shipped in cylinders; [NIOSH], COLOURLESS GAS OR COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., Colorless gas or fuming liquid (below 67 °F) with a strong, irritating odor., Colorless gas or fuming liquid (below 67 °F) with a strong, irritating odor. [Note: Shipped in cylinders.] | |
| Record name | HYDROGEN FLUORIDE, ANHYDROUS | |
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Boiling Point |
67.1 °F at 760 mmHg (EPA, 1998), 19.51 °C; 2.5 °C at 400 mm Hg; -13.2 °C at 200 mm Hg; -28.2 °C at 100 mm Hg; -45.0 °C at 40 mm Hg; -56.0 °C at 20 mm Hg; -74.7 °C at 5 mm Hg, 20 °C, 67 °F | |
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Flash Point |
Not Flammable (EPA, 1998) | |
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Solubility |
Miscible (NIOSH, 2023), Miscible with water, Very soluble in water, Very soluble in alcohol, slightly soluble in ether, soluble in many organic solvents, Solubility (wt% at 5 °C): 2.54 (benzene); 1.80 (toluene); 1.28 (m-xylene); 0.27 (tetralin), Solubility in water: very good, Miscible | |
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Density |
0.991 at 67.1 °F (EPA, 1998) - Less dense than water; will float, 1.002 at 0 °C/4 °C, Critical density, 0.29 g/mL; critical compressibility factor 0.117; density, liquid: 0.958 g/mL at 25 °C; heat of fusion: 3.931 kJ/mol at 83.6 °C; heat capacity at constant pressure (liquid at 16 °C): 50.6 J/(mol K); heat of formation, ideal gas: -272.5 kJ/mol at 25 °C; free energy of formation, ideal gas: -274.6 kJ/mol at 25 °C entropy, ideal gas: 173.7 J/(mol K) at 25 °C; molar refractivity: 2.13 cu cm; dielectric constant: 83.6 at 0 °C; dipole moment: 6.104X10-30 Cm; thermal conductivity at 25 °C (J/s cm °C): 4.1X10-3 (liquid); 2.1X10-4 vapor; cryoscopic constant (Kf): 1.52 m/kg °C; ebullioscopic constant (Kb): 1.9 mol/kg °C, Relative density (water = 1): 1.0 (liquid at 4 °C), 1, 1.00 (Liquid at 67 °F), 0.69(relative gas density) | |
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Vapor Density |
0.7 (EPA, 1998) - Lighter than air; will rise (Relative to Air), 1.27 (Air = 1) at 34 °C, Relative vapor density (air = 1): 0.7-2.6, 1.86 | |
| Record name | HYDROGEN FLUORIDE, ANHYDROUS | |
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Vapor Pressure |
400 mmHg at 36.5 °F (EPA, 1998), 917.0 [mmHg], 917 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 122, 783 mmHg | |
| Record name | HYDROGEN FLUORIDE, ANHYDROUS | |
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Impurities |
0.015% H2SIF6; 0.003% sulfur dioxide; 0.005% sulfuric acid; and 0.02% water. | |
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Color/Form |
Colorless gas, fumes in air | |
CAS No. |
7664-39-3, 12381-92-9, 37249-79-9 | |
| Record name | HYDROGEN FLUORIDE, ANHYDROUS | |
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Melting Point |
-118.4 °F (EPA, 1998), -83.57 °C, -83 °C, -118 °F | |
| Record name | HYDROGEN FLUORIDE, ANHYDROUS | |
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Theoretical and Computational Investigations of Atomic Fluorine and Monofluorinated Systems
Quantum Chemical Approaches to Fluorine Atom Reactivity
The extreme reactivity of the fluorine atom, the most electronegative element, presents significant challenges for experimental investigation. researchgate.netsid.ir Consequently, theoretical and computational chemistry have become indispensable tools for understanding and predicting the behavior of fluorine and monofluorinated systems. These methods provide detailed insights into reaction mechanisms, energetics, and dynamics at the atomic and molecular level.
Ab Initio Calculations of Reaction Pathways
Ab initio (from first principles) quantum chemistry methods are fundamental to studying the reactivity of fluorine atoms. These methods solve the electronic Schrödinger equation without empirical parameters, providing a rigorous theoretical foundation. Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are employed to map out potential energy surfaces (PES) for reactions involving fluorine atoms. acs.orgresearchgate.netresearchgate.net
A prototypical example is the reaction F + H₂ → HF + H, which has been extensively studied using ab initio methods. aip.orgacs.orgrsc.org High-level calculations have been instrumental in developing accurate potential energy surfaces for this reaction, which in turn have enabled detailed quantum scattering calculations to simulate molecular beam experiments with unprecedented agreement. aip.orgacs.org These studies have elucidated the role of the "early" barrier, characteristic of highly exothermic reactions, and how it influences the distribution of energy in the products. rsc.org
For more complex systems, such as the reaction of fluorine atoms with halomethanes (CHCl₃₋ₓFₓ), ab initio calculations have been used to determine the geometries, energies, and vibrational frequencies of reactants, transition states, and products. researchgate.net These studies have shown that large basis sets and the inclusion of electron correlation are crucial for obtaining results that are in good agreement with experimental data. researchgate.net Similarly, the reaction of the fluorine atom with acetone (B3395972) has been theoretically investigated, revealing two main pathways: direct hydrogen abstraction and addition to the carbonyl double bond. acs.orgresearchgate.net Ab initio calculations have shown both of these processes to be essentially barrierless. acs.orgresearchgate.net
The table below summarizes key findings from ab initio studies on various fluorine atom reactions.
| Reaction | Computational Method(s) | Key Findings | Reference(s) |
| F + H₂ | QM and QCT on ab initio PES | Excellent agreement with molecular beam experiments; confirms the nature of the HF vibrational state distribution. | aip.orgacs.org |
| F + CHCl₃₋ₓFₓ | HF, MP2 with various basis sets | Large basis sets and electron correlation are necessary for accurate thermodynamic and kinetic predictions. | researchgate.net |
| F(²P) + Acetone | G3MP2, MP2, CCSD | Reaction proceeds via barrierless hydrogen abstraction and addition pathways. | acs.orgresearchgate.net |
| F + CH₃NH₂ | CCSD(T)-F12b, MP2 | Hydrogen abstraction is the most exothermic pathway. | rsc.org |
Density Functional Theory (DFT) Applications in Fluorine Chemistry
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying a wide range of chemical systems, including those containing fluorine. wikipedia.org DFT methods are generally less computationally expensive than high-level ab initio techniques, allowing for the study of larger and more complex molecules. wikipedia.org The accuracy of DFT depends on the choice of the exchange-correlation functional. researchgate.netcomporgchem.com
DFT has been successfully applied to investigate the electronic, optical, and thermodynamic properties of fluorinated molecules. nih.gov For example, studies on fluorinated circumanthracene (B1252321) have shown that fluorine doping can significantly reduce the energy gap, making these materials promising for organic solar cells. nih.gov DFT has also been used to model the reaction process of fluorine-containing molecules with silicon and silicon dioxide surfaces, which is critical for understanding dry cleaning and etching processes in the semiconductor industry. aip.org
Benchmarking studies have been conducted to assess the performance of various DFT functionals for fluorine-containing systems. researchgate.netcomporgchem.com For instance, in predicting through-space spin-spin coupling constants involving fluorine, hybrid DFT functionals like PBE0 have been shown to be robust. researchgate.net For Sₙ2 and E2 reactions involving fluoride (B91410), functionals like B3LYP provide reasonable estimates of reaction barriers, while others like M05-2X and M06-2X show very good agreement with high-level benchmarks. comporgchem.com
The following table presents a selection of DFT applications in fluorine chemistry.
| System/Process | DFT Functional(s) | Key Findings | Reference(s) |
| Fluorinated Circumanthracene | B3LYP, wB97XD, BPBE | Fluorine doping reduces the HOMO-LUMO gap, enhancing electronic properties. | nih.gov |
| F⁻ + CH₃CH₂F/Cl | BLYP, PBE, B3LYP, M05-2X, M06-2X | GGA functionals underestimate barriers; hybrid functionals perform better. | comporgchem.com |
| Fluorine on Si(001) surface | SIESTA (PBE) | The most stable adsorption site is the dangling bond of the top layer. | researchgate.net |
| Fluorination of SiO₂ and Si surfaces | B3LYP | Reaction mechanisms are influenced by the polarity and structure of the fluorine-containing molecule. | aip.org |
Molecular Orbital Theory and Frontier Orbital Analysis of Fluorine Reactivity
Molecular Orbital (MO) theory provides a qualitative framework for understanding the electronic structure and reactivity of molecules. brainly.comtopblogtenz.com The high reactivity of fluorine (F₂) can be explained by its MO diagram, which shows the occupancy of high-energy π* antibonding orbitals. researchgate.net This weakens the F-F bond (ground-state destabilization) and contributes to a low activation energy for reactions. researchgate.net
Frontier Molecular Orbital (FMO) theory, a key concept within MO theory, focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy and symmetry of these orbitals are crucial in determining the feasibility and pathway of a reaction. For fluorine, the relatively high energy of its HOMO (the π* orbitals) makes it a good electron donor in reactions with species that have low-lying LUMOs. researchgate.net
The analysis of the HOMO-LUMO gap in fluorinated systems, often calculated using DFT, provides insights into their chemical reactivity. btu.edu.tr For example, in fluorine-carbon nanoclusters, the HOMO-LUMO gap is a key descriptor of their stability and potential applications in nanotechnology. btu.edu.tr Similarly, in fluorite (CaF₂) crystals, the presence of impurities can alter the frontier orbitals and thus the reactivity of the material. mdpi.com
Mechanistic Modeling of Fluorination Processes
Building upon the electronic structure information from quantum chemical calculations, mechanistic modeling aims to simulate the dynamics and kinetics of fluorination reactions. These models provide a bridge between the microscopic world of atoms and molecules and the macroscopic world of observable reaction rates and product distributions.
Transition State Theory and Tunneling Corrections
Transition State Theory (TST) is a fundamental theory used to calculate reaction rate constants. It assumes that the reaction proceeds through a transition state structure, which is a saddle point on the potential energy surface. The rate is then determined by the concentration of species at the transition state and the frequency with which they cross over to the product side.
TST has been applied to various fluorination reactions, often in conjunction with ab initio or DFT calculations to obtain the necessary information about the potential energy surface. acs.orgresearchgate.netresearchgate.net For the reaction of F with acetone, a variational TST model combined with multichannel RRKM theory was used to calculate temperature- and pressure-dependent rate constants and branching ratios, which were in good agreement with experimental data. acs.orgresearchgate.netnih.gov
For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling can be significant, especially at low temperatures. Tunneling allows the system to pass through the reaction barrier rather than over it. Therefore, tunneling corrections are often incorporated into TST calculations to improve their accuracy. researchgate.netresearchgate.net In the study of H-abstraction from halomethanes by fluorine atoms, TST with tunneling corrections was used to predict room temperature rate constants. researchgate.net
A cost-effective computational protocol based on multiconformer TST (MC-TST) has been developed for calculating the reaction rates of OH radicals with conformationally flexible fluorinated volatile organic compounds. uc.ptrsc.orgrsc.org This approach has shown good agreement with experimental values for a range of fluorinated alcohols, aldehydes, esters, ethers, and ketones. uc.ptrsc.org
Computational Insights into Fluorine Substitution Effects on Molecular Systems
Computational chemistry provides powerful tools for investigating the profound effects of fluorine substitution on molecular properties. worldscientific.comworldscientific.com Density Functional Theory (DFT) and other ab initio methods allow for detailed examination of how introducing a single fluorine atom can alter the electronic landscape and intermolecular interaction potential of a molecule. mdpi.comacs.org These theoretical studies are crucial for understanding the structure-property relationships in fluorinated compounds, guiding the rational design of molecules with tailored characteristics for applications in materials science and medicinal chemistry. nih.govaip.org
The introduction of a fluorine atom into a molecular system induces significant electronic perturbations, primarily due to fluorine's exceptionally high electronegativity. aip.org This strong electron-withdrawing effect generally leads to a stabilization of the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), by lowering their energy levels. acs.orgaip.org This stabilization is a key strategy in designing air-stable, n-type conducting organic materials. aip.orgacademie-sciences.fr
The modulation of the HOMO-LUMO energy gap (ΔE), a critical parameter influencing a molecule's reactivity and optical properties, is more complex and highly dependent on the molecular backbone and the position of the fluorine substituent. worldscientific.comaip.org
Energy Gap Reduction: In many π-conjugated systems, fluorination leads to a decrease in the HOMO-LUMO gap. academie-sciences.frscielo.org.mx For instance, DFT studies on fluorene (B118485) have shown that substitution with electron-withdrawing groups like fluorine can lower the energy gap, which corresponds to a more reactive and less stable molecule. worldscientific.comworldscientific.com Similarly, studies on phosphole-based oligomers revealed that fluorine substitution at the phosphorus atom can reduce the energy gap by up to 1 eV. academie-sciences.fr This narrowing of the gap is also observed in some triphenylamine-based dyes, where fluorine incorporation is a strategy to enhance nonlinear optical (NLO) properties. scielo.org.mx
Positional Effects: The specific placement of the fluorine atom is critical. Theoretical studies on iridium(III) complexes demonstrated that fluorination at the para position of a phenyl group leads to a much larger increase in the energy gap compared to fluorination at the ortho position. uq.edu.au This was attributed to a greater distortion from octahedral symmetry and an increased energy separation between the HOMO and HOMO-1 orbitals. uq.edu.au
These findings highlight that while the stabilization of frontier orbitals is a general consequence of fluorination, its impact on the energy gap is system-dependent, offering a pathway to finely tune the electronic and optical properties of molecules. mrs-k.or.kr
| Molecular System | Computational Method | Effect on HOMO/LUMO Energies | Effect on HOMO-LUMO Gap (ΔE) | Reference |
|---|---|---|---|---|
| π-conjugated oligomers (thiophene, acene) | TDDFT | Lowers both HOMO and LUMO energies | Can be widened or narrowed depending on backbone and substitution pattern | aip.org |
| Phosphole-based oligomers | DFT | Lowers both HOMO and LUMO energies | Reduced by up to 1 eV | academie-sciences.fr |
| Fluorene | DFT/B3LYP | Decrease in HOMO and LUMO energies | Decrease | worldscientific.comworldscientific.com |
| Dibenzotetraaza-annulene complexes | DFT | Lowers molecular orbital energies | Not remarkably affected | acs.org |
| Iridium(III) complexes | TDDFT | Lowers HOMO and HOMO-1 energies | Increases, with para-substitution having a larger effect than ortho-substitution | uq.edu.au |
| Flutriafol | DFT/B3LYP | Stabilization of orbitals | Increased from 5.785 eV to 5.897 eV | dergipark.org.tr |
| Tolanes | DFT / CV | Stabilization of orbitals | Decreased with an increasing number of fluorine substituents | mdpi.com |
A single fluorine atom can participate in a diverse array of non-covalent interactions that are crucial in determining the structure of supramolecular assemblies and protein-ligand complexes. mdpi.comnih.gov Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are invaluable for visualizing and quantifying these often subtle forces. mdpi.comnih.gov
Hydrogen Bonds: The role of covalently bound fluorine as a hydrogen bond acceptor is complex. researchgate.netresearchgate.net Despite its high electronegativity, organic fluorine is generally considered a weak hydrogen bond acceptor. nih.govresearchgate.net Computational studies attribute this to the low polarizability and low charge capacity of the fluorine atom, which prevents it from acquiring as much negative character as might be expected. researchgate.netresearchgate.net The resulting C–F···H–X (where X is O or N) interactions are significantly weaker than conventional hydrogen bonds. For example, the strength of a C–F···H–O bond is estimated to be between 6 and 10 kJ/mol, less than half the strength of a typical O···H–O hydrogen bond (~21 kJ/mol). nih.gov Nonetheless, these weak C-H···F interactions are frequently observed in the crystal structures of organofluorine compounds and can contribute to structural stability. nih.govrsc.org
Halogen-Halogen Interactions (F···F): Computational studies have demonstrated that attractive F···F interactions can occur between two fluorine atoms, even when both sites have a negative electrostatic potential. mdpi.com This counterintuitive attraction is largely driven by dispersion forces, which play a structure-determining role. mdpi.com The intermolecular distances for these F···F contacts in calculated binary complexes range from 2.7 to 3.2 Å. mdpi.com
Interactions with π-Systems: Fluorine's influence on aromatic π-systems is significant. Its strong electron-withdrawing nature reduces the electron density of an attached aryl group, which can weaken or disrupt π-stacking interactions. nih.govacs.org However, fluorine can also engage in favorable "fluorine-π" interactions. nih.gov Computational analysis has shown that fluorination in the meta- or ortho-position of a phenyl ring can stabilize T-shaped π-stacking, likely by increasing the partial positive charge on the hydrogen atoms of the interacting ring. nih.govacs.org
Other Interactions: Fluorine can act as both a donor and an acceptor of electron density, allowing it to participate in a versatile range of non-covalent interactions. mdpi.com NCI analysis on systems like the monohydrated cluster of 2-(2-fluoro-phenyl)-ethylamine has computationally confirmed the presence and stabilizing contribution of multiple simultaneous interactions, including O-H···N, N-H···π, C-H···O, and C-H···F bonds. nih.gov
The enigmatic nature of fluorine in non-covalent bonding, where electrostatic, dispersion, and polarization effects are all important, makes computational investigation an essential tool for understanding and predicting its structural influence. mdpi.com
| Interaction Type | Description | Key Computational Insights | Reference |
|---|---|---|---|
| Hydrogen Bond (C–F···H–X) | Fluorine as a hydrogen bond acceptor. | Weak interaction (6-10 kJ/mol for C–F···H–O) due to low polarizability and charge capacity of F. | nih.govresearchgate.netresearchgate.net |
| Halogen Bond (C–F···F–C) | Interaction between two fluorine atoms. | Dispersion forces play a crucial, structure-determining role. Intermolecular distances range from 2.7–3.2 Å. | mdpi.com |
| Fluorine-π Interaction | Interaction of a fluorine atom with an aromatic π-system. | Can be a favorable interaction involving dispersion and electrostatic contributions. | nih.gov |
| Interaction with Aryl Groups | Fluorine substitution on an aromatic ring. | Electron-withdrawing effect weakens π-stacking but can stabilize T-shaped stacking depending on position. | nih.govacs.org |
| Multiple Simultaneous Interactions | Coexistence of various non-covalent bonds in a single system. | NCI analysis confirms the presence and stabilizing roles of C-H···F alongside other interactions like O-H···N and N-H···π. | nih.gov |
Advanced Reactivity and Mechanistic Studies of Atomic Fluorine and Monofluorination Reactions
Radical Fluorination Pathways
Radical fluorination has emerged as a significant and complementary strategy to traditional nucleophilic and electrophilic methods for the formation of carbon-fluorine (C-F) bonds. wikipedia.orgresearchgate.net This pathway involves the reaction of a carbon-centered radical, generated independently, with a source of atomic fluorine (F•) to yield an organofluorine compound. wikipedia.org Historically, the aggressive nature and challenging handling of early fluorine sources limited the development of these radical processes. wikipedia.orgunacademy.com However, the discovery that certain electrophilic N-F reagents can also serve as effective sources of atomic fluorine has led to a resurgence in the field, prompting the development of numerous methodologies for radical C-F bond formation. wikipedia.orgunacademy.com These methods often employ radical intermediates generated from precursors like carboxylic acids and boronic acid derivatives, through radical addition to alkenes, or via the activation of C–H and C–C bonds. wikipedia.orgunacademy.com
Sources of Atomic Fluorine for Radical Processes
Elemental Fluorine (F₂) in Radical Chemistry
Elemental fluorine (F₂), or difluoride, is a pale yellow gas and the most electronegative element, making it highly reactive. allen.inlibretexts.org It can act as both an electrophilic and a radical source of fluorine. wikipedia.orgunacademy.com The relatively weak F-F bond, with a dissociation energy of about 37.7 kcal/mol, allows for homolytic cleavage to generate two fluorine radicals. wikipedia.orgbritannica.com
However, the high reactivity of F₂ often leads to non-selective fluorinations, C-C bond cleavage, and potentially explosive reactions. wikipedia.orgnih.gov Its use in selective radical fluorination is consequently limited, with applications primarily in perfluorination reactions. wikipedia.org Despite its high atom efficiency, the hazards associated with fluorine gas, including its toxicity and corrosiveness, necessitate specialized handling and equipment, often involving dilution with inert gases like nitrogen. acsgcipr.org
N-F Fluorinating Agents as Radical Sources
The development of N-F reagents has been a significant breakthrough for radical fluorination, offering safer and more manageable alternatives to elemental fluorine. wikipedia.orgbeilstein-journals.org Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), traditionally viewed as electrophilic fluorinating agents, have been shown to effectively transfer a fluorine atom to alkyl radicals. wikipedia.orgunacademy.comnih.gov This dual reactivity has made them widely used in modern radical fluorination methods. wikipedia.orgunacademy.com
The ability of these N-F compounds to act as radical sources has been demonstrated in various transformations, including the fluorination of radicals generated from the thermolysis of t-butyl peresters and in decarboxylative fluorination reactions. unacademy.com More recently, a new class of N-fluoro-N-arylsulfonamides (NFASs) has been introduced as a "third generation" of radical fluorinating agents. nih.gov These compounds exhibit N-F bond dissociation energies that are significantly lower than those of second-generation reagents like NFSI, which allows for cleaner radical fluorination processes under milder conditions. nih.gov The utility of NFASs has been showcased in metal-free radical hydrofluorination of alkenes. nih.gov
| N-F Reagent | Common Acronym | Generation | Key Application in Radical Fluorination |
|---|---|---|---|
| N-fluorobenzenesulfonimide | NFSI | Second | Fluorine atom transfer to alkyl radicals. wikipedia.orgunacademy.com |
| Selectfluor | F-TEDA-BF₄ | Second | Fluorine atom transfer to alkyl radicals; benzylic C-H fluorination. wikipedia.orgbeilstein-journals.org |
| N-fluoro-N-arylsulfonamides | NFASs | Third | Metal-free radical hydrofluorination of alkenes. nih.gov |
Xenon Difluoride (XeF₂) in Radical Reactions
Xenon difluoride (XeF₂) is a solid, strong fluorinating and oxidizing agent that serves as a source of atomic fluorine in radical reactions. wikipedia.orgwikipedia.org It has been particularly useful in radical decarboxylative fluorination reactions, which follow a Hunsdiecker-type mechanism. wikipedia.orgwikipedia.org In these reactions, XeF₂ can both initiate the formation of the radical intermediate and act as the fluorine transfer agent. wikipedia.org
Furthermore, XeF₂ can be used to generate aryl radicals from arylsilanes, which are then trapped by another molecule of XeF₂ to form aryl fluorides. wikipedia.org While effective, the use of XeF₂ can be limited by its availability and the need for specific reaction conditions. nih.gov Mechanistic studies suggest that reactions involving XeF₂ can proceed via a single-electron transfer (SET) mechanism, leading to the fluorination of radical intermediates. semanticscholar.org
Metal Fluoride (B91410) Complexes as Emerging Sources
Recent research has identified in-situ generated metal fluoride complexes as emerging and promising sources for fluorine atom transfer to alkyl radicals. wikipedia.orgunacademy.com This development opens new avenues for catalytic radical fluorination. For instance, high-oxidation-state transition-metal fluoride complexes, particularly of palladium, have been implicated in C-H activation and subsequent fluorination. researchgate.netnih.gov
The fluorination of arylboronic acids has been achieved using a palladium(II) acetate (B1210297) species with a pyridyl-sulfonamide ligand, which upon oxidation with an electrophilic fluorinating agent like Selectfluor, is proposed to form a high-valent Pd(IV) complex capable of C-F bond formation. rsc.org In some cases, the mechanism may involve the generation of a radical intermediate that is then fluorinated by the metal complex. beilstein-journals.org The development of these catalytic systems is an active area of research aimed at achieving more sustainable and selective fluorination methods. rsc.org
Generation of Carbon-Centered Radicals for Fluorination
A key aspect of radical fluorination is the generation of the carbon-centered radical intermediate that subsequently reacts with the fluorine source. researchgate.net Various strategies have been developed to produce these radicals from a range of organic precursors.
Pioneering work has demonstrated that carbon radicals can be effectively generated and then fluorinated using robust and mild reagents like NFSI and Selectfluor. researchgate.net Common methods for generating carbon-centered radicals for fluorination include:
Decarboxylation: Carboxylic acids and their derivatives, such as t-butyl peresters, can undergo thermolysis or be activated by metal catalysts (e.g., silver, manganese) or photoredox catalysts to lose carbon dioxide and form alkyl radicals. wikipedia.orgunacademy.comtandfonline.com
Radical Addition to Alkenes: The addition of a radical species (hydride, nitrogen, carbon, or phosphorus-centered) to an alkene generates a new carbon-centered radical, which can then be trapped by a fluorine source to yield difunctionalized fluorinated compounds. wikipedia.org
C-H Bond Activation: Direct functionalization of C-H bonds represents a highly atom-economical approach. tandfonline.com Benzylic C-H bonds, for example, can be selectively targeted to form benzylic radicals through various pathways, including hydrogen atom transfer (HAT) promoted by photocatalysts or N-oxyl radicals. beilstein-journals.orgbeilstein-journals.org These benzylic radicals then undergo fluorine-atom-transfer (FAT) with reagents like Selectfluor. beilstein-journals.org
Activation of Boronic Acid Derivatives: Boronic acids and their derivatives can serve as precursors to aryl and alkyl radicals, which are then subjected to fluorination. wikipedia.orgunacademy.com
| Radical Precursor | Method of Radical Generation | Example Application |
|---|---|---|
| Carboxylic Acids | Photoredox or metal-catalyzed decarboxylation | Fluorodecarboxylation. wikipedia.orgunacademy.com |
| Alkenes | Radical addition | Hydrofluorination or difunctionalization. wikipedia.orgnih.gov |
| Benzylic C-H Bonds | Hydrogen Atom Transfer (HAT) | Benzylic C-H fluorination. beilstein-journals.orgbeilstein-journals.org |
| Boronic Acid Derivatives | Oxidative generation | Fluorination of aryl/alkyl boronic acids. wikipedia.orgunacademy.com |
The advancement of these methods for generating carbon-centered radicals, coupled with the expanding toolkit of fluorine atom transfer agents, continues to broaden the scope and applicability of radical fluorination in modern organic synthesis.
Decarboxylative Fluorination Mechanisms
Decarboxylative fluorination is a chemical transformation that converts carboxylic acids into their corresponding fluorinated analogues by replacing a carboxyl group with a fluorine atom. chinesechemsoc.orglumenlearning.com This method is a powerful and increasingly utilized strategy for the synthesis of organofluorine compounds, leveraging readily available and structurally diverse carboxylic acids as starting materials. chinesechemsoc.org The reaction can be considered a variation of the classic Hunsdiecker reaction, which traditionally involves the reaction of silver salts of carboxylic acids with halogens to produce alkyl halides. masterorganicchemistry.comcas.cnnih.gov The mechanisms of modern decarboxylative fluorination are diverse, primarily involving metal-catalyzed and photoredox-catalyzed pathways.
Silver-Catalyzed Decarboxylative Fluorination:
One of the prominent methods for decarboxylative fluorination employs a silver(I) catalyst, such as silver nitrate (B79036) (AgNO₃), in conjunction with an electrophilic fluorine source, most commonly Selectfluor. chinesechemsoc.orgresearchgate.netnumberanalytics.com The reaction is typically conducted in a mixed solvent system like aqueous acetone (B3395972) or acetonitrile/water to ensure the solubility of all components. chinesechemsoc.orgresearchgate.netcore.ac.uk
While several mechanistic proposals exist, detailed studies provide evidence for a catalytic cycle involving silver(II) as a key intermediate oxidant. researchgate.net The process is understood to proceed through the following key steps:
Formation of Silver Carboxylate: The carboxylic acid substrate reacts with the Ag(I) salt to form a silver-carboxylate complex. Substrate inhibition can occur through the formation of this species. researchgate.net
Oxidation: In what is considered the rate-limiting step of the reaction, the Ag(I)-carboxylate complex is oxidized to a Ag(II) species by Selectfluor. researchgate.netwhiterose.ac.uk
Decarboxylation: The Ag(II)-carboxylate intermediate undergoes homolytic cleavage and rapid loss of carbon dioxide (CO₂) to generate an alkyl radical. chinesechemsoc.orgnumberanalytics.com
Fluorine Transfer: The alkyl radical abstracts a fluorine atom from a Ag(II)-F complex. chinesechemsoc.org This step, termed "metal-assisted fluorine-atom-transfer," yields the final alkyl fluoride product and regenerates the active Ag(I) catalyst, thus closing the catalytic cycle. masterorganicchemistry.com
An earlier proposed mechanism suggested the initial formation of a Ag(III)-F species from the reaction of Ag(I) with Selectfluor, which then oxidizes the carboxylate. chinesechemsoc.orgnumberanalytics.comrsc.org However, kinetic and spectroscopic studies lend stronger support to the Ag(II) pathway. researchgate.net
Photoredox-Catalyzed Decarboxylative Fluorination:
Visible-light photoredox catalysis has emerged as a mild and efficient alternative for promoting decarboxylative fluorination. beilstein-journals.orgacs.org These reactions utilize a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light to initiate the process. core.ac.ukresearchgate.net The most commonly accepted mechanism is the oxidative quenching pathway: core.ac.uk
Photoexcitation: The photocatalyst (e.g., Ir(III) complex) absorbs visible light, transitioning to a long-lived, high-energy excited state (*Ir(III)). core.ac.uk
Oxidative Quenching: The excited photocatalyst is oxidized by a sacrificial amount of the electrophilic fluorinating agent, Selectfluor. This single electron transfer (SET) generates a highly oxidizing Ir(IV) species and the Selectfluor radical cation. core.ac.uk
Carboxylate Oxidation: The potent Ir(IV) oxidant abstracts an electron from the carboxylate (formed via deprotonation of the starting carboxylic acid), generating a carboxyl radical. core.ac.uk
Decarboxylation: The carboxyl radical rapidly extrudes CO₂ to form a carbon-centered (alkyl) radical. core.ac.ukresearchgate.net
Fluorine Atom Transfer: The alkyl radical reacts with another molecule of Selectfluor in a fluorine atom transfer step to form the desired fluoroalkane product. core.ac.ukresearchgate.net
Catalyst Regeneration: The Ir(IV) species is reduced back to its ground-state Ir(III) form during the carboxylate oxidation step, completing the photocatalytic cycle. core.ac.uk
Other Metal-Catalyzed Mechanisms:
Recently, ligand-free, cerium-catalyzed decarboxylative fluorination has been developed, offering a method that uses an inexpensive metal salt. ubc.ca The proposed mechanism involves a photoinduced ligand-to-metal charge transfer (LMCT). The Ce(III) precatalyst is first oxidized to Ce(IV). The carboxylic acid then coordinates to the Ce(IV) center, and upon irradiation with light, the resulting complex undergoes LMCT to generate a carboxyl radical, which then decarboxylates. The resulting alkyl radical is subsequently fluorinated by Selectfluor. ubc.ca
Radical Addition to Alkenes
The addition of radicals to the carbon-carbon double bonds of alkenes is a fundamental and versatile strategy for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction pathway is complementary to the more widely known electrophilic addition reactions. wikipedia.orglibretexts.org While the addition of HBr in the presence of peroxides is a classic example of a radical addition that yields anti-Markovnikov products, modern methods have expanded this concept to include the introduction of fluorine. masterorganicchemistry.com These reactions typically involve the generation of a carbon-centered radical, its addition to an alkene, and subsequent trapping of the resulting radical intermediate with a fluorine source. wikipedia.org
General Mechanism:
The radical addition-fluorination of alkenes generally follows a chain reaction mechanism consisting of initiation, propagation, and termination steps.
Initiation: The reaction is initiated by the formation of a radical species. This can be achieved through various means, such as the thermal or photochemical decomposition of a radical initiator or through a photoredox-catalyzed process.
Propagation: This phase consists of two key steps that repeat in a cycle:
Radical Addition: A generated radical (R•) adds to the π-system of the alkene. The addition is typically regioselective, occurring at the less sterically hindered carbon of the double bond or in a manner that produces the more stable alkyl radical intermediate. chinesechemsoc.orgmasterorganicchemistry.com
Fluorine Transfer: The newly formed alkyl radical intermediate is then intercepted, or "trapped," by a fluorine atom source. Reagents traditionally viewed as electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), have proven to be effective fluorine atom transfer agents in this step. ubc.cawikipedia.org This forms the desired C-F bond and often regenerates a radical species that can continue the chain.
Termination: The reaction chain concludes when two radical species combine to form a stable, non-radical product. lumenlearning.com
Mechanistic Insights from Specific Reactions:
Fe(III)/NaBH₄-Mediated Hydrofluorination: An effective method for the hydrofluorination of unactivated alkenes utilizes an Fe(III) catalyst, sodium borohydride (B1222165) (NaBH₄) as a hydride source, and Selectfluor as the fluorine source. nih.gov Mechanistic studies confirm that this reaction proceeds via free radical intermediates. Evidence for a radical pathway, as opposed to a polar electrophilic addition, includes the non-diastereospecific nature of the H and F addition and the formation of cyclized products in radical clock experiments. nih.gov Intriguingly, this method results in exclusive Markovnikov addition, where the fluorine adds to the more substituted carbon, suggesting the formation of the more stable radical intermediate prior to fluorination. nih.gov
Intramolecular Radical Cyclization-Fluorination: Radical addition can also occur intramolecularly, where a radical center within a molecule adds to a pendant alkene. This process, known as radical cyclization, is a powerful tool for constructing fluorinated cyclic compounds, including valuable heterocycles. cas.cnresearchgate.net For instance, an alkoxy radical can be generated and cyclize onto a nearby alkene, with the resulting cyclic radical being trapped by a fluorine source. ubc.ca Similarly, various aminofluorination reactions of alkenes, which can proceed through radical or radical-like pathways, lead to the formation of fluorinated azaheterocycles. beilstein-journals.orgacs.org
The distinction between radical and polar (electrophilic) addition mechanisms is crucial. While electrophilic fluorination of alkenes with Selectfluor is often presumed to occur via a two-electron, polar process possibly involving a fluoronium ion intermediate, radical pathways offer a distinct reactivity profile. numberanalytics.comcore.ac.uk The use of radical traps or substrates designed as "radical clocks" are key experimental tools to differentiate these mechanisms. The observation of rearranged or cyclized products is a strong indicator of the involvement of radical intermediates. nih.govcore.ac.uk
Nucleophilic Fluorination Mechanisms
Regioselectivity and Stereoselectivity in Nucleophilic Monofluorination
The precise control of regioselectivity and stereoselectivity in nucleophilic monofluorination reactions is a critical aspect of modern synthetic chemistry, enabling the targeted synthesis of complex fluorinated molecules. The outcome of these reactions is highly dependent on the nature of the substrate, the choice of the fluorinating agent, and the reaction conditions, which collectively dictate the mechanistic pathway, primarily through SN1 or SN2 type reactions. researchgate.net
Amine/HF reagents, such as triethylamine-tris-hydrofluoride (Et3N·3HF) and Olah's reagent (pyridine-polyhydrofluoride), are among the most commonly used sources of nucleophilic fluoride. The acidity and nucleophilicity of the fluoride equivalent in these reagents can be tuned, which in turn influences the selectivity of the reaction. researchgate.net For instance, in the ring-opening of epoxides, the acidity of the HF reagent plays a pivotal role in determining whether the reaction proceeds via an S_N_1 or S_N_2 mechanism, thereby controlling the regioselectivity and stereoselectivity of the resulting fluorohydrin. researchgate.net Generally, the reaction proceeds via a backside attack, leading to an inversion of the configuration at the reaction center, which is characteristic of an S_N_2 mechanism. alfa-chemistry.com
Recent advancements have demonstrated the use of hydrogen bonding catalysis to modulate the regioselectivity of nucleophilic fluorination. By using a hydrogen-bond donor urea (B33335) catalyst, the charge density of the fluoride ion can be modulated, which directly influences the kinetic regioselectivity in the fluorination of dissymmetric aziridinium (B1262131) salts. nih.govacs.org This approach allows for the selective formation of one regioisomer over another. For example, in the fluorination of dissymmetric aziridinium salts with aryl and ester substituents, modulating the catalyst can switch the preference between α- and β-fluorination. nih.govacs.org Computational studies have shown that a free fluoride anion may favor addition to one position, while coordination to a hydrogen-bond donor can reverse this preference. nih.gov
The substrate structure also has a profound impact on regioselectivity. For example, in the ring-opening of aziridinium salts with both phenyl and ester substituents, the regiochemical outcome is dependent on the nucleophile. acs.org The presence of certain functional groups can direct the fluoride attack to a specific carbon atom. For instance, a substrate lacking an ester group might result in selective benzylic fluorination, whereas a substrate lacking an aryl group may exclusively undergo α-fluorination. acs.org
| Catalyst/Reagent | Substrate Type | Predominant Mechanism | Outcome |
| Amine/HF Reagents | Epoxides | S_N_1 or S_N_2 (Acidity dependent) | Regio- and stereoselective fluorohydrin formation. researchgate.net |
| Hydrogen-Bond Donor Urea Catalyst | Dissymmetric Aziridinium Salts | S_N_2 | Kinetically controlled regioselective fluorination. nih.govacs.org |
| Cesium Fluoride (CsF) | rac-2-amino-3-chloro-3-aryl propanoic ester | S_N_2 | Preferential formation of β-amino-α-fluoroester. acs.org |
Electrophilic Fluorination Mechanisms
Electrophilic fluorination offers a complementary approach to nucleophilic methods for the introduction of fluorine into organic molecules. nih.gov This strategy is particularly valuable as it allows for the fluorination of electron-rich substrates. The mechanisms of electrophilic fluorination often involve the use of reagents that can be considered sources of an "F+" equivalent, although a true F+ cation is not typically involved. nih.gov
High-Valent Transition Metal Fluorides in Electrophilic Pathways
High-valent transition metal fluorides have emerged as potent reagents for electrophilic fluorination. cas.cn Compounds such as cobalt(III) fluoride (CoF3), manganese(III) fluoride (MnF3), silver(II) fluoride (AgF2), and cerium(IV) fluoride (CeF4) can serve as both the oxidant and the fluorine source. cas.cn However, the high reactivity of these reagents can sometimes lead to a lack of selectivity and the formation of over-fluorinated products. cas.cn
More recently, palladium-catalyzed fluorination reactions have been developed that proceed through a high-valent palladium(IV) intermediate. In one such mechanism, a Pd(II) complex is oxidized by an electrophilic fluorinating reagent, such as F-TEDA (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to a Pd(IV)-fluoride complex. nih.gov The desired aryl fluoride is then formed via carbon-fluorine reductive elimination from this high-valent intermediate. nih.gov
A novel approach involves the in-situ generation of a reactive transition metal fluoride electrophile from a catalytic amount of a transition metal and a stoichiometric amount of an electrophilic fluorine source like Selectfluor or N-fluorobenzenesulfonimide (NFSI). beilstein-journals.org For example, a palladium catalyst can react with NFSI to form an activated Pd(IV)-F electrophile, which is then capable of fluorinating weakly nucleophilic arenes. beilstein-journals.org This catalytic cycle represents an unusual mechanism where the catalyst activates the fluorinating agent rather than the organic substrate directly. beilstein-journals.org
Studies on the mechanism of electrophilic fluorination with a Pd(IV) complex have shown that the process can be a two-step sequence: first, the capture of a fluoride ion to form a Pd(IV)-F intermediate, followed by the electrophilic fluorination of a nucleophile. nih.gov The high oxidation state and positive formal charge of the Pd(IV) complex facilitate rapid fluoride capture, even at low concentrations. The subsequent fluorine transfer is proposed to occur through an unconventional single electron transfer (SET)/fluoride transfer/SET mechanism. nih.gov
| Transition Metal Fluoride | Typical Substrate | Key Mechanistic Feature |
| AgF2 | N-heteroarenes | Selective C-H monofluorination. cas.cn |
| CoF3, MnF3, CeF4 | Arenes, Alkanes | Oxidative fluorination, can lead to over-fluorination. cas.cn |
| Pd(IV) Complexes | Aryl Precursors | C-F bond formation via reductive elimination. nih.gov |
| Catalytic Pd with NFSI | Arenes | Generation of a reactive Pd(IV)-F electrophile. beilstein-journals.org |
Gas-Phase Kinetics and Reaction Dynamics
The study of gas-phase reactions of atomic fluorine provides fundamental insights into chemical reactivity, energy transfer, and reaction dynamics. These reactions are typically very fast, with rate constants often approaching the bimolecular collision frequency. nih.gov This high reactivity makes them important in various chemical environments, including atmospheric chemistry and plasma etching processes.
The kinetics of fluorine atom reactions are often studied using discharge-flow systems coupled with detection techniques like mass spectrometry. nih.govcdnsciencepub.com These methods allow for the determination of rate coefficients and the identification of reaction products under controlled conditions. For many reactions of atomic fluorine with closed-shell molecules, the database of kinetic parameters remains limited and can have significant uncertainties, even at room temperature. nih.gov
Temperature and Pressure Dependence of Fluorine Atom Reactions
The rates of fluorine atom reactions exhibit dependencies on both temperature and pressure, which can reveal important details about the reaction mechanism. For example, the reaction of fluorine atoms with carbonyl sulfide (B99878) (OCS) has been studied over a wide temperature range (220–960 K), showing a weak negative temperature dependence. nih.gov The Arrhenius expression for this reaction was determined to be k1 = (8.95 ± 0.52) × 10⁻¹¹ exp((102 ± 20)/T) cm³ molecule⁻¹ s⁻¹. nih.gov
Pressure dependence is particularly important for association reactions, where a third body (M) is required to stabilize the newly formed molecule. The reaction of a fluorine atom with fluorosulfate (B1228806) (FSO3) to form fluorine fluorosulfate (F2SO3) is an example of such a reaction, and its rate is dependent on the pressure of the bath gas M. acs.org
In plasma environments, the relative concentrations of atomic fluorine (F) and molecular fluorine (F2) are strongly influenced by pressure. As pressure increases from 0.5 to 10 Torr, the relative concentration of F atoms can decrease from approximately 80% to 20%, while the F2 concentration increases correspondingly. acs.orgcolostate.eduresearchgate.net This is attributed to a shift in the dominant reaction mechanisms. At lower pressures, wall reactions can be significant, while at higher pressures, pseudo-second-order volume reactions leading to F2 formation become more important. acs.orgcolostate.eduresearchgate.net
The temperature also plays a critical role in the recombination of fluorine atoms. At temperatures below 110 K, the reaction of fluorine atoms with molecular oxygen can lead to the formation of dioxygen difluoride (O2F2). ispc-conference.org Above this temperature, a catalytic recombination of fluorine atoms can occur. ispc-conference.org
| Reaction | Temperature Range (K) | Pressure Dependence | Key Finding |
| F + OCS | 220-960 | Studied at 2 Torr | Weak negative temperature dependence. nih.gov |
| F + FSO3 + M | Not specified | Dependent on M | Association reaction requiring a third body. acs.org |
| F atom recombination in plasma | Not specified | 0.5-10 Torr | F concentration decreases with increasing pressure. acs.orgcolostate.eduresearchgate.net |
| F + O2 | < 110 | Not specified | Formation of O2F2. ispc-conference.org |
Energy Partitioning and Entropy Analysis in Reaction Complexes
Understanding how the energy released in a chemical reaction is distributed among the products' translational, vibrational, and rotational degrees of freedom is a central theme in reaction dynamics. For the reaction of atomic fluorine with molecular hydrogen (F + H2 → HF + H), theoretical studies have analyzed the energy partitioning and entropy of the collision complex. acs.org These analyses provide a detailed picture of the flow of energy during the reaction and help to explain the observed product state distributions.
The analysis of electronic chemical potential and reaction electronic flux profiles along the intrinsic reaction coordinate can identify regions of highest electronic activity, which are typically found in the transition state region. researcher.life Furthermore, distortion/interaction models based on electron density can pinpoint the most significant components contributing to the reaction barrier. researcher.life
Surface Reactions and Plasma Chemistry of Atomic Fluorine
Atomic fluorine is a highly reactive species that plays a crucial role in various surface modification processes, most notably in the plasma etching of materials used in the semiconductor industry. colostate.edumit.edu Fluorine-containing plasmas are widely used for etching silicon and its compounds, and it is well-established that atomic fluorine is often the primary etchant. mit.eduispc-conference.orgscielo.br
The interaction of atomic fluorine with a silicon surface leads to the formation of volatile silicon tetrafluoride (SiF4), resulting in the etching of the material. mit.edu While it was once believed that molecular fluorine (F2) was unreactive with silicon, studies have shown that F2 can also react, particularly through a mechanism where one fluorine atom is abstracted by the surface, leaving the other to scatter away. mit.edu Nevertheless, the dissociation of F2 or other fluorine-containing molecules (like CF4 or NF3) in a plasma to produce atomic fluorine is a key step in efficient etching processes. acs.orgmit.eduscielo.br
The chemistry within a fluorine-containing plasma is complex, involving a multitude of gas-phase and surface reactions. The composition of the plasma, including the relative concentrations of F, F2, and other species like hydrogen fluoride (HF), is influenced by parameters such as pressure, flow rate, and the materials of the reactor walls. acs.orgcolostate.edu For instance, the concentration of HF in the plasma is often linked to the presence of adsorbed hydrogen sources (like water) on the reactor walls, which react with fluorine atoms. acs.orgcolostate.eduresearchgate.net The wall material itself, however, does not typically contribute significantly to the generation of F2. acs.orgcolostate.edu
| Process | Substrate/Environment | Key Species | Significance |
| Plasma Etching | Silicon | Atomic Fluorine (F) | Formation of volatile SiF4 for material removal. mit.eduscielo.br |
| F Atom Recombination | Plasma (Gas Phase) | F, F2 | Governs the concentration of the primary etchant. acs.orgcolostate.eduresearchgate.net |
| HF Formation | Plasma (Surface) | F, Adsorbed Hydrogen | A competing reaction pathway for F atoms. acs.orgcolostate.eduresearchgate.net |
| CF4 Dissociation | Plasma | F, CFx radicals | A primary source of atomic fluorine in CF4 plasmas. scielo.brscielo.br |
Atomic Fluorine Density in Plasma Etch Processes
The precise control and understanding of atomic fluorine (F) density are critical in plasma etching processes, a cornerstone of modern semiconductor manufacturing. Atomic fluorine radicals are the primary etchant species for silicon and its compounds. The density of these radicals directly influences the etch rate, selectivity, and anisotropy of the process. Researchers have employed various diagnostic techniques to measure and understand the behavior of atomic fluorine density under different plasma conditions.
One key area of investigation has been the effect of feedstock gas composition on atomic fluorine density. In plasmas generated from sulfur hexafluoride (SF₆) and oxygen (O₂) mixtures, it has been observed that the atomic fluorine density does not simply decrease with the dilution of SF₆. Instead, studies have shown that the atomic fluorine density can increase and reach a peak value at approximately 20-30% O₂ content in an SF₆ discharge. dcu.iedcu.ie This phenomenon is attributed to a combination of factors, including a decrease in the loss rate of fluorine atoms through surface recombination and the production of additional fluorine atoms from gas-phase reactions between SFₓ (where x = 1-5) radicals and atomic oxygen. dcu.iedcu.ie However, with further increases in O₂ concentration beyond this peak, the atomic fluorine density begins to decrease due to the reduced partial pressure of the SF₆ source gas. dcu.iedcu.ie
The operating pressure within the plasma reactor also plays a significant role in determining the atomic fluorine density. Experimental data has demonstrated that in an SF₆/O₂/Ar discharge, the absolute atomic fluorine density increases with an increase in the total gas pressure. dcu.iedcu.ie This is primarily due to the corresponding increase in the partial pressure of SF₆, which provides more molecules for dissociation, while the electron density shows a weaker correlation with pressure. dcu.iedcu.ie
Optical emission spectroscopy (OES), often combined with actinometry, is a widely used non-invasive technique to monitor relative variations in radical densities, including atomic fluorine, within the plasma. dcu.iedcu.ie However, the validity of actinometry for fluorine can be limited under certain conditions, such as low pressures, where its measurements may show poor correlation with more direct methods like appearance potential mass spectrometry (APMS). dcu.ie
Table 1: Influence of O₂ Content on Relative Atomic Fluorine Density in SF₆ Plasma This table is illustrative, based on the described trends.
| O₂ Content in SF₆ Plasma (%) | Relative Atomic Fluorine Density (a.u.) | Primary Effect |
| 0 | 1.00 | Baseline |
| 10 | 1.25 | Decreased F atom wall recombination |
| 25 | 1.45 | Peak density due to gas-phase reactions with O |
| 40 | 1.10 | Decreased SF₆ partial pressure |
| 60 | 0.80 | Further decrease in SF₆ partial pressure |
Advanced Synthetic Strategies for Monofluorinated Compounds
Catalytic Fluorination Approaches
Catalytic methods for monofluorination represent a significant leap forward, offering more sustainable and efficient routes compared to traditional stoichiometric approaches. These methods often rely on transition metals or organocatalysts to facilitate the carbon-fluorine (C-F) bond formation with high levels of control.
Transition Metal-Catalyzed C-F Bond Formation
Transition metal catalysis has become an indispensable tool for the formation of C-F bonds, a historically challenging transformation. nih.govbeilstein-journals.org Recent years have seen remarkable progress in the development of catalytic systems that can monofluorinate a wide range of substrates under mild conditions. nih.govchinesechemsoc.org
Palladium has emerged as a particularly versatile metal for this purpose. For instance, palladium-catalyzed C-H fluorination has been achieved using electrophilic fluorinating agents. chinesechemsoc.org In 2018, a palladium-catalyzed method for the undirected fluorination of arenes was reported, utilizing common reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI). rsc.org This approach, however, often yields a mixture of ortho- and para-isomers. rsc.org Palladium catalysis has also been successfully applied to the fluorination of C(sp³)–H bonds, such as in the β-selective fluorination of ketones, by employing a directing group strategy with NFSI as the fluorine source. rsc.org
Other transition metals like copper and iron have also been employed in catalytic fluorination. For example, iron(II) acetylacetonate (B107027) has been used as a catalyst for the fluorination of benzylic C-H bonds with Selectfluor. rsc.org These methods showcase the growing potential of transition metal catalysis to provide selective and efficient pathways to monofluorinated compounds.
Enantioselective and Diastereoselective Fluorination
The synthesis of chiral fluorine-containing molecules is of paramount importance, as the stereochemistry of a drug can significantly impact its efficacy and safety. organicreactions.orgnih.gov Consequently, the development of enantioselective and diastereoselective fluorination methods has been a major focus of research. organicreactions.org
A variety of catalytic systems have been developed to achieve high levels of stereocontrol, including those based on Lewis acids, organocatalysis, and transition metal catalysis. organicreactions.org For instance, chiral bis(oxazoline)–copper complexes have been used for the catalytic enantioselective fluorination of β-ketoesters. acs.orgnih.gov Similarly, chiral palladium complexes have been employed for the enantioselective monofluorination of α-ketoesters. nih.gov
Organocatalysis has also proven to be a powerful strategy. Cinchona alkaloids and their derivatives, in combination with electrophilic fluorine sources like Selectfluor, have been used to achieve enantioselective fluorination of carbonyl compounds. chimia.ch These methods often generate a chiral N-fluoro species in situ, which then transfers the fluorine atom to the substrate with high enantioselectivity. chimia.ch The ability to control both the position and the stereochemistry of the fluorine atom is a critical aspect of modern synthetic chemistry. wikipedia.org
Late-Stage Monofluorination Methodologies
Late-stage fluorination (LSF) is a powerful strategy that involves introducing a fluorine atom into a complex molecule, such as a natural product or a drug candidate, at a late step in the synthetic sequence. numberanalytics.comresearchgate.netnih.gov This approach allows for the rapid generation of fluorinated analogs for structure-activity relationship studies without the need for de novo synthesis. researchgate.netrsc.org
The development of LSF methods has been driven by the need to efficiently explore the chemical space around a lead compound in drug discovery. researchgate.net Strategies for LSF include C-H bond functionalization, as well as transformations of existing functional groups. rsc.org
Functional Group Tolerance in Late-Stage Fluorination
A key challenge in late-stage fluorination is ensuring that the reaction conditions are mild enough to be compatible with the various functional groups present in a complex molecule. mpg.deacs.org Significant progress has been made in developing fluorination reactions with broad functional group tolerance.
For example, palladium-catalyzed fluorination of aryl trifluoroborates has been shown to tolerate a wide array of functional groups, including ketones, amides, carboxylic acids, esters, and alcohols. acs.org However, some limitations exist, such as incompatibility with certain heterocycles. acs.org Similarly, silver-catalyzed fluorination of aryl stannanes exhibits excellent functional group tolerance, although the toxicity of the starting materials is a drawback. acs.org
In the context of C-H fluorination, while methods have been developed that tolerate many functional groups, some, like free amines, alcohols, and carboxylic acids, can be problematic. acs.org Despite these challenges, the expanding toolbox of late-stage fluorination reactions is providing chemists with increasingly powerful methods to modify complex molecules with high precision. rwth-aachen.de
Development of Novel Fluorinating Reagents
The advancement of monofluorination chemistry is intrinsically linked to the development of new and improved fluorinating reagents. chinesechemsoc.orgalfa-chemistry.com The ideal reagent should be stable, easy to handle, and exhibit high reactivity and selectivity. Over the past few decades, a variety of electrophilic fluorinating reagents have been developed and commercialized, revolutionizing the field. numberanalytics.comchinesechemsoc.org
Early fluorinating agents were often highly reactive and difficult to handle, such as those with O-F or Xe-F bonds. worktribe.com The development of reagents with N-F bonds proved to be a major breakthrough, offering a better balance of reactivity and stability. wikipedia.orgworktribe.com
N-Fluorobenzenesulfonimide (NFSI) and Analogues
N-Fluorobenzenesulfonimide (NFSI) is a widely used electrophilic fluorinating agent that is a stable, crystalline solid. sigmaaldrich.comchemicalbook.combeilstein-journals.org It is employed to introduce fluorine into a variety of nucleophilic substrates. sigmaaldrich.com NFSI can be synthesized by the direct fluorination of benzenesulfonimide. chemicalbook.combeilstein-journals.org
Table 1: Properties of N-Fluorobenzenesulfonimide (NFSI)
| Property | Value |
| Molecular Formula | C₁₂H₁₀FNO₄S₂ |
| Molecular Weight | 315.34 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 110-116 °C |
| CAS Number | 133745-75-2 |
This table is generated based on data from multiple sources. sigmaaldrich.comchemicalbook.comontosight.ai
The success of NFSI has spurred the development of various analogues. chinesechemsoc.orgalfa-chemistry.com These include derivatives with different substituents on the benzene (B151609) ring and chiral analogues designed for enantioselective fluorination reactions. chinesechemsoc.orgalfa-chemistry.com The development of such reagents continues to be an active area of research, aiming for even greater control and efficiency in monofluorination reactions. numberanalytics.comdatainsightsmarket.com
Amine/HF Reagents for Nucleophilic Monofluorination
Amine/hydrogen fluoride (B91410) (HF) reagents are among the most frequently utilized sources of fluoride for nucleophilic monofluorination. nih.govresearchgate.net These complexes, such as triethylamine (B128534) tris(hydrogen fluoride) (Et₃N•3HF) and pyridine-HF (Olah's reagent), are liquids at room temperature, making them easier and safer to handle than anhydrous HF. acsgcipr.orgacs.org The general mechanism involves the protonation of the substrate by HF, followed by the nucleophilic attack of the fluoride ion. acsgcipr.org Depending on the substrate and the acidity of the reagent, the reaction can proceed through either an S(_N)1 or S(_N)2 pathway. nih.govacsgcipr.org
The reactivity and selectivity of these reagents are influenced by several factors, including the acidity of the amine/HF complex, the nucleophilicity of the fluoride equivalent, and the structure of the substrate. nih.govresearchgate.net For instance, the ring-opening of epoxides with amine/HF reagents can yield different regio- and stereoisomers depending on the nature of the epoxide and the acidity of the reagent. nih.gov Similarly, the outcome of halofluorination reactions can be controlled by the specific combination of the electrophile and the fluoride source. nih.gov
While reagents like Et₃N•3HF are frequently used, their relatively weak nucleophilicity can necessitate harsh reaction conditions, such as high temperatures, for reactions with alkyl halides. researchgate.net The basicity of the amine component can also interfere with certain metal catalysts. acs.org To address these limitations, researchers have explored the use of sterically hindered amines like N,N-diisopropylethylamine (DIPEA) in combination with microwave heating to enhance reaction rates. acs.org
Table 1: Common Amine/HF Reagents and Their Applications
| Reagent Name | Formula | Common Applications |
|---|---|---|
| Olah's Reagent | C₅H₅N•9HF | Nucleophilic substitution, Epoxide ring opening, Halofluorination |
| Triethylamine tris(hydrogen fluoride) | Et₃N•3HF | Nucleophilic substitution, Electrochemical fluorination |
| Pyridinium Poly(hydrogen fluoride) (PPHF) | Pyridine ~30%, HF ~70% | Reactions with alcohols, alkenes, alkynes, epoxides |
Metal Fluoride Complexes as Fluorine Sources
Metal fluoride complexes have emerged as versatile reagents for nucleophilic monofluorination. These complexes can be broadly categorized into alkali metal fluorides and transition metal fluoride complexes.
Alkali Metal Fluorides:
Alkali metal fluorides like cesium fluoride (CsF), potassium fluoride (KF), and sodium fluoride (NaF) are common nucleophilic fluoride sources. organic-chemistry.orgrsc.org Their reactivity, however, can be limited by their low solubility in organic solvents. researchgate.net To overcome this, various strategies have been developed to enhance their efficacy.
One approach involves the use of phase-transfer catalysts, such as crown ethers, which can solubilize alkali metal salts in nonpolar organic solvents by complexing the metal cation. mdpi.com For example, 18-crown-6 (B118740) has been shown to facilitate S(_N)2 fluorination reactions. mdpi.com Another strategy employs ionic liquids, which can significantly enhance the reactivity of metal fluorides, allowing for faster reactions at lower temperatures. organic-chemistry.org The use of tertiary alcohols as a reaction medium has also been shown to dramatically increase the rate of nucleophilic fluorination with alkali metal fluorides, attributed to hydrogen bonding interactions that solvate both the fluoride ion and the leaving group. scispace.com
Transition Metal Fluoride Complexes:
Transition metal fluoride complexes offer a distinct approach to fluorination. mpg.de These complexes can be designed to act as either nucleophilic or electrophilic fluorinating agents. mpg.denih.gov In one strategy, a reactive transition metal fluoride electrophile is generated catalytically, enabling the fluorination of arenes that are unreactive towards milder fluorinating reagents. mpg.de
The synthesis of these complexes often involves halide exchange reactions. rsc.org For example, soluble bipyridine complexes of transition metal fluorides have been used for the fluorination of organic halides under mild conditions. oup.com The stability of the metal-fluorine bond is a critical factor in these reactions. rsc.org Research in this area has led to significant milestones, including the first reductive elimination of a C–F bond from a transition metal complex. mpg.de
Table 2: Examples of Metal Fluoride Reagents in Monofluorination
| Metal Fluoride Type | Reagent Example | Activating Agent/Method | Substrate Type |
|---|---|---|---|
| Alkali Metal Fluoride | Cesium Fluoride (CsF) | Ionic Liquid ([bmim][BF₄]) | Alkyl Mesylates |
| Alkali Metal Fluoride | Potassium Fluoride (KF) | Crown Ether (18-Crown-6) | Alkyl Halides |
| Transition Metal Fluoride | [FeF₃(Me₃-tacn)] | Isotopic Exchange | - |
| Transition Metal Fluoride | Co(III) Complex | Silver Fluoride (AgF) | Acyl Chlorides |
Sustainable and Green Fluorination Chemistry
The development of environmentally benign synthetic methods is a major focus in modern chemistry. This section highlights two key areas in sustainable monofluorination: electrochemical fluorination and visible-light-mediated fluorination.
Electrochemical Fluorination (ECF) for Monofluorinated Products
Electrochemical fluorination (ECF) represents a green and sustainable approach to synthesizing fluorinated compounds, as it avoids the need for hazardous chemical oxidants. acs.orgnih.gov This method involves the anodic oxidation of a substrate in the presence of a fluoride source, leading to the formation of a C-F bond. nih.gov While electrochemical perfluorination has been an established industrial process (the Simons process), selective partial fluorination to produce monofluorinated products has been a more recent area of development. acs.orguni-wuerzburg.dewikipedia.org
A significant challenge in selective ECF is the low nucleophilicity of the fluoride ion and anode passivation. acs.orgnih.gov The choice of supporting electrolyte and solvent is crucial for efficient and selective fluorination. acs.orgnih.gov Various fluoride sources have been employed, including amine/HF complexes like Et₃N•3HF and Et₄NF•4HF, as well as alkali metal fluorides such as KF and CsF. acs.orglew.ro The use of poly(ethylene glycol) (PEG) has been shown to enhance the solubility and reactivity of alkali metal fluorides in organic solvents for ECF. researchgate.net
Recent advancements in ECF include the development of copper-catalyzed methods for C-H fluorination. nih.gov This strategy utilizes a molecular copper catalyst to enable fluorination at a much lower potential than previous ECF reactions, allowing for the selective monofluorination of electron-rich C-H bonds. nih.gov Furthermore, electrochemical methods have been adapted for radiofluorination, offering a promising route for the synthesis of ¹⁸F-labeled PET probes. nih.govresearchgate.net
Table 3: Key Parameters in Electrochemical Monofluorination
| Fluoride Source | Solvent | Key Feature |
|---|---|---|
| Et₃N•3HF | Acetonitrile | Common electrolyte for ECF |
| Et₄NF•4HF | Dimethoxyethane (DME) | Used for regioselective fluorination |
| KF/CsF | Fluorinated Alcohols (e.g., HFIP) | Enhanced solubility and conductivity |
| KF | Poly(ethylene glycol) (PEG) | Overcomes low solubility of metal fluorides |
Visible-Light-Mediated Fluorination
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the synthesis of monofluorinated compounds. mdpi.comresearchgate.net This approach utilizes photocatalysts, which can be either transition metal complexes (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) or organic dyes, that absorb visible light to initiate single-electron transfer (SET) processes. mdpi.comresearchgate.net These SET events generate radical intermediates that can participate in fluorination reactions under mild conditions. researchgate.net
A common strategy involves the generation of a carbon-centered radical, which then reacts with a fluorine source. For example, the decarboxylative fluorination of carboxylic acids can be achieved by the single-electron oxidation of a carboxylate anion, followed by the extrusion of CO₂ to form an alkyl radical. rsc.org This radical can then abstract a fluorine atom from an electrophilic fluorine source like Selectfluor. rsc.org
Visible-light-mediated methods have been successfully applied to a wide range of transformations, including the hydrofluorination of alkenes, the fluorination of C-H bonds, and the synthesis of fluoroalkylated compounds. rsc.orgacs.org The mild nature of these reactions allows for high functional group tolerance, making them suitable for late-stage fluorination of complex molecules. mdpi.com The direct C-H fluorination of arenes and heteroarenes under visible light is an area of active research, with systems being developed that are free of metals and photocatalysts. mdpi.comchinesechemsoc.org
Table 4: Examples of Visible-Light-Mediated Monofluorination Reactions
| Reaction Type | Photocatalyst | Fluorine Source | Substrate |
|---|---|---|---|
| Decarboxylative Fluorination | Ru(bpy)₃Cl₂ | Selectfluor | Arylacetic acids |
| Hydrofluorination of Alkenes | Organic Dye | Tetraethylammonium hydrofluoride | Aryl-conjugated alkenes |
| C-H Fluorination | Quinolinium | Tetraethylammonium hydrofluoride | Benzene |
| Monofluoroalkylation | 4CzIPN | α-monofluorocarboxylic acids | Giese acceptors |
Advanced Applications of Monofluorine and Monofluorinated Compounds in Interdisciplinary Research
Medicinal Chemistry and Pharmaceutical Sciences
The introduction of a single fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. rsc.orgresearchgate.net This has led to the widespread use of monofluorination as a tool in drug design and development. tandfonline.comnih.govnih.gov Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant impact. nih.gov
Modulation of Pharmacokinetic Properties
Monofluorination is a powerful strategy to fine-tune the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net The high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's ionization state, solubility, and ability to permeate biological membranes. tandfonline.comscispace.com For instance, reducing the basicity of a nitrogen atom through fluorination can enhance a drug's oral bioavailability by improving its passage through membranes. scispace.comucd.ie
Furthermore, the substitution of hydrogen with fluorine can increase a compound's lipophilicity, which can lead to better membrane permeability and transport across biological barriers. tandfonline.comnih.gov However, the effect on lipophilicity can be complex and context-dependent. ucd.ie
A prime example of leveraging these properties is seen in the development of fluoroquinolone antibiotics like norfloxacin, where the fluorine at the C-6 position enhances both cell penetration and gyrase inhibition. researchgate.nettandfonline.com
Table 1: Effects of Monofluorination on Physicochemical and Pharmacokinetic Properties
| Property | Effect of Monofluorination | Consequence for Drug Development |
| pKa | Can decrease the basicity of nearby amines or increase the acidity of acids. tandfonline.comucd.ie | Modulates ionization at physiological pH, affecting solubility and membrane permeability. scispace.com |
| Lipophilicity | Generally increases, especially in aromatic systems. tandfonline.comnih.gov | Can enhance membrane permeability and absorption. tandfonline.com |
| Solubility | Can be altered depending on the molecular context. | Influences formulation and bioavailability. |
| Membrane Permeability | Often improved due to increased lipophilicity and altered pKa. tandfonline.comnih.gov | Can lead to better oral absorption and distribution to target tissues. ucd.ie |
| Metabolic Stability | Typically enhanced by blocking sites of metabolic attack. rsc.orgtandfonline.com | Increases drug half-life and bioavailability. |
Enhanced Metabolic Stability of Monofluorinated Drugs
A key advantage of incorporating fluorine is the enhanced metabolic stability of the resulting drug. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s. tandfonline.comannualreviews.org By strategically placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot"), chemists can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability. tandfonline.comnih.govacs.org
Influence on Binding Affinity and Biological Activity
The introduction of a monofluorine atom can significantly impact a drug's binding affinity to its target protein and, consequently, its biological activity. rsc.org This influence stems from several factors. The high electronegativity of fluorine can alter the electronic distribution within the molecule, leading to more favorable electrostatic interactions with the target's binding pocket. scispace.com
Fluorine can also participate in hydrogen bonds as a weak acceptor, potentially forming crucial interactions that enhance binding. researchgate.net Furthermore, the substitution of hydrogen with fluorine, which has a slightly larger van der Waals radius, can induce conformational changes in the drug molecule. tandfonline.com These conformational shifts can lock the molecule into a more bioactive conformation, leading to improved potency. ucd.ie
In some cases, the introduction of a single fluorine atom has resulted in a dramatic increase in biological activity. For instance, in one study, the monofluorination of a compound led to a more than 100-fold increase in its inhibitory activity. researchgate.net
Role in Drug Discovery and Lead Optimization
Monofluorination is an indispensable tool in the process of drug discovery and lead optimization. nih.govosi.lv During lead optimization, medicinal chemists systematically modify a promising compound (the "lead") to improve its properties. The introduction of fluorine at various positions, a technique sometimes referred to as "fluorine scanning," allows for the exploration of how this modification affects various parameters like potency, selectivity, and ADME properties. nih.govresearchgate.net
The predictable, yet powerful, effects of monofluorination make it a valuable strategy for addressing common challenges in drug development, such as poor metabolic stability or low bioavailability. tandfonline.comnih.gov The development of new and more efficient fluorination methods continues to expand the toolkit available to medicinal chemists, enabling the synthesis of increasingly complex and effective fluorinated drug candidates. tandfonline.com
Synthesis of Monofluorinated Amino Acids and Peptides
The incorporation of monofluorinated amino acids into peptides and proteins is a growing area of interest in medicinal chemistry and chemical biology. mdpi.comresearchgate.net These unnatural amino acids can be used to modulate the structure, stability, and biological activity of peptides. mdpi.com
The synthesis of monofluorinated amino acids can be challenging but various methods have been developed. mdpi.comresearchgate.net Once incorporated into a peptide sequence, the fluorinated amino acid can influence the peptide's conformation and its interaction with target receptors or enzymes. This approach has been used to create more potent and stable peptide-based therapeutics. mdpi.com
Radiochemistry and Positron Emission Tomography (PET) Imaging with ¹⁸F
The fluorine-18 (B77423) (¹⁸F) isotope is a positron-emitting radionuclide with properties that make it ideal for use in Positron Emission Tomography (PET) imaging. mdpi.comacs.orgukri.org PET is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. ukri.orgnih.gov
The relatively short half-life of ¹⁸F (109.8 minutes) and its low positron energy contribute to the high resolution of PET images. mdpi.comacs.org In PET imaging, a biologically active molecule is labeled with ¹⁸F to create a radiotracer. This radiotracer is then administered, and its distribution and accumulation in the body are monitored by the PET scanner. nih.gov
The most well-known ¹⁸F-labeled radiotracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog used to measure glucose metabolism, which is often elevated in cancer cells. nih.gov The development of new methods for the rapid and efficient incorporation of ¹⁸F into a wide range of molecules is a major focus of radiochemistry research. mdpi.comacs.org This allows for the creation of novel PET tracers to study a variety of biological targets and disease processes, playing a crucial role in drug development and personalized medicine. nih.govukri.org
Table 2: Key ¹⁸F-Labeled Radiotracers and Their Applications
| Radiotracer | Target/Process | Primary Application Area |
| [¹⁸F]FDG | Glucose metabolism | Oncology, Neurology, Cardiology nih.gov |
| [¹⁸F]FLT | Thymidine kinase 1 (cell proliferation) | Oncology |
| [¹⁸F]FES | Estrogen receptor | Oncology (Breast Cancer) |
| [¹⁸F]Fluoromethylcholine | Choline kinase (cell membrane synthesis) | Oncology (Prostate Cancer) |
| [¹⁸F]FDDNP | Amyloid plaques and neurofibrillary tangles | Neurology (Alzheimer's Disease) |
Materials Science and Engineering
The introduction of fluorine into organic molecules has led to the development of a wide range of fluorinated materials with exceptional properties. These materials have found applications in diverse fields, including materials science and engineering. The unique characteristics of monofluorinated compounds, in particular, have opened up new avenues for creating advanced materials with tailored functionalities.
Fluorinated Materials with Unique Properties (e.g., Chemical Inertness, Low Friction)
Fluoropolymers are a class of high-performance plastics known for their remarkable properties, including chemical inertness, low coefficient of friction, and high thermal stability. europa.euptfedf.com These characteristics are a direct result of the strong carbon-fluorine bond, which is one of the most stable bonds in organic chemistry. fluorocarbon.co.uk The fluorine atoms form a protective helical shield around the carbon backbone, preventing chemical attacks and resulting in exceptional resistance to corrosion and harsh chemicals. fluorocarbon.co.uk
Materials such as Polytetrafluoroethylene (PTFE), known by the brand name Teflon, exemplify these properties. nep.net.au PTFE is a synthetic fluoropolymer composed of carbon and fluorine atoms, and its linear structure contributes to its exceptional chemical resistance and low friction coefficient. nep.net.au This makes it an ideal material for applications requiring non-stick surfaces, such as in cookware, as well as for components in the chemical and pharmaceutical industries like seals and gaskets, where exposure to aggressive substances is common. ptfedf.comnep.net.au
Beyond PTFE, other fluoroplastics like Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy (PFA), and Polyvinylidene Fluoride (B91410) (PVDF) also exhibit these desirable traits and are used in a variety of industries, from electronics to aerospace. ptfedf.com The inherent properties of fluorinated materials make them suitable for demanding environments where durability and reliability are crucial. ptfedf.comdaikinchemicals.com
Properties of Common Fluoroplastics:
| Property | PTFE | FEP | PFA | PVDF |
| Chemical Resistance | Excellent | Excellent | Excellent | Very Good |
| Coefficient of Friction | Very Low | Very Low | Very Low | Low |
| Max. Use Temperature | 260°C | 200°C | 260°C | 150°C |
| Electrical Insulation | Excellent | Excellent | Excellent | Very Good |
Bandgap Engineering in Fluorinated Conjugated Systems
In the realm of organic electronics, the ability to tune the electronic properties of materials is paramount. Bandgap engineering, the process of controlling the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material, is a key strategy for optimizing the performance of organic electronic devices. plos.org The introduction of fluorine atoms into conjugated polymer systems has emerged as a powerful tool for this purpose. acs.orgnih.gov
Fluorine is a highly electronegative atom, and its incorporation into a conjugated polymer backbone can significantly lower both the HOMO and LUMO energy levels. acs.orgrsc.org This is advantageous for several reasons. A lower HOMO level can lead to higher open-circuit voltage (Voc) in organic solar cells, a critical parameter for device efficiency. acs.org Simultaneously, lowering the LUMO level can facilitate electron injection in organic light-emitting diodes (OLEDs). rsc.org
The position of the fluorine atom within the polymer structure is also crucial. Studies have shown that the specific placement of fluorine can influence the planarity and electron delocalization of the polymer backbone, thereby affecting the bandgap. nih.gov For instance, the introduction of fluorine atoms can induce a more planar structure, leading to extended π-conjugation and a smaller bandgap. nih.gov Conversely, in some cases, fluorination can lead to a slight widening of the bandgap. mdpi.com This precise control allows for the rational design of materials with tailored optical and electronic properties for specific applications. plos.org
Impact of Fluorination on Polymer Electronic Properties:
| Polymer System | Effect of Fluorination | Resulting Property Change | Reference |
| Benzodithiophene-based copolymers | Lowered HOMO and LUMO levels | Increased open-circuit voltage | mdpi.com |
| Triphenylamine-based copolymers | Lowered HOMO levels | Improved hole mobility | colab.ws |
| Isoindigo-based polymers | Negligible effect on energy levels | Enhanced solubility in non-chlorinated solvents | rsc.org |
Applications in Electronics and Optoelectronics (e.g., Semiconductors, Electroluminescent Devices)
The unique electronic properties of monofluorinated compounds have led to their increasing use in a variety of electronic and optoelectronic devices. Their ability to be tailored for specific functions makes them highly valuable in the development of next-generation technologies. rsc.org
In the field of organic photovoltaics (OPVs), or polymer solar cells, monofluorinated materials have played a significant role in improving device efficiency. By strategically incorporating fluorine into the polymer donor or small molecule acceptor, researchers have been able to achieve higher power conversion efficiencies. rsc.orgacs.org For example, the use of monofluorinated acceptors has led to devices with enhanced charge extraction, longer carrier lifetimes, and reduced recombination rates. nih.gov The position of the fluorine atom on the end-capping groups of non-fullerene acceptors has been shown to be critical, with specific placements leading to significantly higher efficiencies. acs.orgnih.gov
Monofluorinated materials are also finding applications as semiconductors in organic field-effect transistors (OFETs). The introduction of fluorine can enhance charge carrier mobility by promoting a more ordered molecular packing in the solid state through intermolecular C–H⋯F interactions. rsc.org This leads to more efficient charge transport, a key requirement for high-performance transistors.
Furthermore, in the realm of organic light-emitting diodes (OLEDs), fluorination has been shown to be beneficial. Lowering the HOMO and LUMO energy levels through fluorination can improve electron injection and enhance the material's resistance to oxidative degradation, leading to more stable and efficient devices. rsc.org Monofluorinated conjugated polymers have been investigated for their electroluminescent properties, demonstrating the potential of these materials in lighting and display technologies. acs.org
High-Performance Coatings and Components
The inherent properties of fluorinated compounds, such as chemical inertness, low friction, and resistance to heat and weathering, make them ideal for high-performance coatings and components. europa.eudaikinchemicals.comfluorotechnique.fr These coatings provide a protective barrier against harsh environmental conditions and can significantly extend the lifespan of the underlying materials. ipccoatings.com
Fluoropolymer coatings are widely used in industries where protection against corrosion, abrasion, and chemical attack is critical. ipccoatings.com They can be applied to a variety of substrates, including metals like steel and aluminum, as well as plastics and wood. daikinchemicals.com In marine environments, for instance, fluoropolymer coatings offer excellent resistance to saltwater and UV radiation, making them a top choice for protecting ships and other marine structures. highperformancecoatings.org
In addition to protective coatings, monofluorinated compounds are used to create high-performance components. For example, materials with low coefficients of friction are used to manufacture gears, seals, and bearings that operate with increased efficiency and reduced wear. daikinchemicals.com In the electronics industry, thin fluoropolymer films are used for their outstanding electrical insulation and transparency. daikinchemicals.com Recently, carbon monofluoride (CFx) has been explored as a coating for separators in lithium-metal batteries, where it helps to improve cycling stability and suppress the growth of dendrites that can cause short circuits. researchgate.net
These coatings can be applied using various techniques, including electrostatic powder coating and as liquid formulations, and can be cured at different temperatures to suit the substrate material. fluorotechnique.fripccoatings.com The versatility and durability of fluorinated coatings and components make them indispensable in a wide range of advanced engineering applications. daikinchemicals.com
Environmental and Atmospheric Chemistry Research
The widespread use of fluorinated compounds has necessitated a thorough understanding of their behavior and impact on the environment. Research in environmental and atmospheric chemistry focuses on the transformation and fate of these compounds in various environmental compartments.
Tropospheric Photo-oxidation Processes
In the troposphere, the lower part of the Earth's atmosphere, the primary mechanism for the degradation of many volatile organic compounds (VOCs) is photo-oxidation. This process is initiated by highly reactive species, primarily the hydroxyl radical (OH), which is formed through the photolysis of ozone. psu.edu
The atmospheric degradation of fluorinated organic compounds, including monofluorinated species, is a key area of research. Studies on fluorinated aldehydes, for example, have shown that their atmospheric oxidation is predominantly driven by reactions with OH radicals. copernicus.orgresearchgate.net These reactions break down the original molecule into smaller, often less harmful, products.
Fate of Halogenated Materials
The environmental fate of halogenated materials, particularly organofluorine compounds, is a subject of increasing scientific scrutiny due to their widespread use and the inherent strength of the carbon-fluorine (C-F) bond. researchgate.netnih.gov This bond is one of the strongest in organic chemistry, contributing to the high stability and persistence of many fluorinated compounds in the environment. researchgate.netwikipedia.org While many highly fluorinated compounds are known for their resistance to degradation, monofluorinated compounds can also exhibit significant environmental persistence. acs.orgnews-medical.net
The degradation of organofluorine compounds in the environment is primarily a microbial process. researchgate.net However, the ability of microorganisms to break the C-F bond is not widespread. researchgate.net Some bacteria have been identified that can degrade monofluorinated compounds like fluoroacetate, a naturally occurring organofluorine. nih.gov The degradation pathways often involve enzymatic hydrolysis of the C-F bond or transformation by enzymes with broad substrate specificities. researchgate.net For instance, some microorganisms can utilize monofluorinated compounds as a carbon or energy source, leading to the release of fluoride ions. researchgate.netacs.org However, the released fluoride can be toxic to the microbes, necessitating specialized fluoride export systems. nih.gov
Recent research has highlighted that even monofluorinated pharmaceuticals, such as citalopram (B1669093) and atorvastatin, contribute significantly to the total organofluorine content in wastewater. news-medical.net Studies have shown that wastewater treatment plants are often ineffective at removing these compounds, leading to their release into the environment. news-medical.net The long-term ecological impact of this continuous release is an area of active investigation. news-medical.net
The thermal degradation of some fluoropolymers can also contribute to the environmental burden of halogenated materials, producing persistent compounds like trifluoroacetate. scholaris.ca While not monofluorinated, this illustrates a pathway for the formation of stable fluorinated byproducts from larger molecules.
| Compound Type | Degradation Pathway | Key Factors | Environmental Significance |
| Monofluorinated Alkanes | Microbial monooxygenase attack | pH, initial concentration, fluoride toxicity | Potential for bioremediation, but challenges remain. nih.gov |
| Monofluorinated Pharmaceuticals | Incomplete removal in wastewater treatment | Persistence, transformation into other compounds | Contribution to overall organofluorine pollution in aquatic systems. news-medical.net |
| Fluoropolymers | Thermal degradation | Temperature | Formation of persistent haloacetic acids. scholaris.ca |
Nuclear Applications
This compound, in the form of its diatomic molecule fluorine (F₂) and its compounds, plays a critical and indispensable role in the nuclear fuel cycle. scielo.org.zaresearchgate.net The unique properties of fluorine-containing compounds are leveraged for both the production and processing of nuclear fuel. scielo.org.zaresearchgate.net
The central role of monofluorinated compounds in nuclear fuel production revolves around the enrichment of uranium. Natural uranium consists of approximately 99.3% uranium-238 (²³⁸U) and only 0.7% uranium-235 (B1209698) (²³⁵U), the fissile isotope required for most nuclear reactors. theiet.org To increase the concentration of ²³⁵U, a process called enrichment is necessary. theiet.org
This process relies on the conversion of uranium oxides into uranium hexafluoride (UF₆), a volatile compound at relatively low temperatures. scielo.org.zaresearchgate.netenergyeducation.ca The production of UF₆ is a multi-step process that heavily involves fluorine chemistry. google.comwestinghousenuclear.comwikipedia.org
The key steps in the conversion and enrichment process are:
Production of Hydrogen Fluoride (HF): Anhydrous hydrogen fluoride is produced by reacting fluorspar (calcium fluoride, CaF₂) with sulfuric acid. scielo.org.zaresearchgate.net
Conversion to Uranium Tetrafluoride (UF₄): Uranium dioxide (UO₂), derived from uranium ore concentrate ("yellowcake"), is treated with anhydrous hydrogen fluoride to produce uranium tetrafluoride (UF₄). google.comwikipedia.org
Fluorination to Uranium Hexafluoride (UF₆): The UF₄ is then reacted with elemental fluorine gas (F₂) to produce uranium hexafluoride (UF₆). westinghousenuclear.comwikipedia.org
The volatility of UF₆ allows for the separation of ²³⁵UF₆ from ²³⁸UF₆ using methods like gaseous diffusion or gas centrifugation. energyeducation.cawikipedia.org Since fluorine has only one naturally occurring stable isotope (¹⁹F), the mass difference between the two UF₆ isotopologues is solely due to the uranium isotope, enabling their physical separation. wikipedia.org
After enrichment, the enriched UF₆ is converted back into uranium dioxide (UO₂), which is then fabricated into fuel pellets for use in nuclear reactors. scielo.org.zaresearchgate.nettvo.fi
| Process Step | Input Compound(s) | Key Fluorine-Containing Compound | Output Compound | Purpose |
| Conversion | Uranium Dioxide (UO₂) | Hydrogen Fluoride (HF) | Uranium Tetrafluoride (UF₄) | Intermediate step for fluorination. google.comwikipedia.org |
| Fluorination | Uranium Tetrafluoride (UF₄) | Fluorine (F₂) | Uranium Hexafluoride (UF₆) | Production of a volatile uranium compound for enrichment. westinghousenuclear.comwikipedia.org |
| Enrichment | Uranium Hexafluoride (UF₆) | Uranium Hexafluoride (UF₆) | Enriched Uranium Hexafluoride | Separation of ²³⁵U and ²³⁸U isotopes. energyeducation.cawikipedia.org |
| Fuel Fabrication | Enriched Uranium Hexafluoride | - | Uranium Dioxide (UO₂) | Production of nuclear fuel pellets. scielo.org.zaresearchgate.nettvo.fi |
Beyond initial fuel production, fluoride volatility is an advanced reprocessing method for spent nuclear fuel. In this process, spent fuel is treated with fluorine gas to convert uranium and other actinides into volatile fluorides, allowing for their separation from non-volatile fission products. wikipedia.org This highlights the continued importance of fluorine chemistry throughout the nuclear fuel cycle.
Challenges and Future Research Directions in Monofluorine Chemistry
Overcoming Reactivity and Selectivity Issues
The introduction of a single fluorine atom into a molecule is a delicate task due to the high reactivity of many fluorinating agents. libretexts.org Direct fluorination with elemental fluorine (F₂) is often uncontrollable and can lead to the cleavage of C-C and C-H bonds, resulting in a mixture of products. libretexts.org A primary challenge is taming this reactivity to achieve selective monofluorination at a specific site within a complex molecule. rsc.org
Researchers have made significant strides in controlling both reactivity and selectivity through several strategic approaches:
Development of "Tamed" Reagents: The creation of bench-stable, electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, was a major breakthrough. acs.orgnih.gov These reagents are easier to handle than elemental fluorine and offer greater control over the reaction. nih.gov More recently, reagents that modify the reactivity of NFSI by replacing a sulfonyl group with an acyl group have been developed to achieve highly selective monofluorination of silyl (B83357) enol ethers, suppressing over-fluorination. researchgate.net
Transition-Metal Catalysis: The use of transition metals, such as palladium, copper, and iron, has enabled the development of selective fluorination reactions. rsc.orgfishersci.co.uk These catalysts can activate specific C-H bonds, directing the fluorine atom to a desired position. rsc.org For instance, palladium-catalyzed methods have been successful in the fluorination of aryl halides and have been extended to the directed C(sp³)–H fluorination of ketones. rsc.orgfishersci.co.uk
Directing Group Strategies: To enhance site-selectivity, chemists employ directing groups that position the catalyst and the fluorinating reagent in close proximity to a specific C-H bond. rsc.org This strategy has been successfully used in the palladium-catalyzed β-selective C(sp³)–H fluorination of methyl groups in complex natural products like camphor. rsc.org
Nucleophilic Fluorination Challenges: While electrophilic fluorination has seen many advances, nucleophilic fluorination using fluoride (B91410) ions (F⁻) presents its own set of challenges. rsc.org The high basicity and poor nucleophilicity of fluoride in many solvents can lead to competing elimination reactions rather than the desired substitution. ucla.edu Overcoming these issues often requires high temperatures and specific reagents or catalysts to facilitate the reaction. ucla.edu
The table below summarizes key strategies and their impact on controlling reactivity and selectivity in monofluorination.
| Strategy | Description | Key Advantage | Example Application |
| Tamed Reagents | Development of stable, electrophilic fluorinating agents. | Enhanced safety and control over reactivity. | Selective monofluorination of silyl enol ethers using NFSI analogues. researchgate.net |
| Transition-Metal Catalysis | Use of metals like Pd, Cu, or Fe to activate specific bonds. | High site-selectivity for C-H functionalization. | Palladium-catalyzed fluorination of aryl (pseudo)halides. fishersci.co.uk |
| Directing Groups | Functional groups that guide the catalyst to a specific reaction site. | Precise control over the position of fluorination in complex molecules. | Imine-directed β-C(sp³)–H fluorination of ketones. rsc.org |
| Nucleophilic Fluorination Methods | Strategies to overcome the poor nucleophilicity and high basicity of fluoride. | Utilization of abundant fluoride sources. | Deoxyfluorination of alcohols using reagents like PyFluor. ucla.edu |
Development of Greener and More Sustainable Fluorination Processes
Traditional fluorination methods often rely on hazardous reagents, harsh reaction conditions, and toxic solvents, posing significant environmental concerns. bioengineer.orgeurekalert.org A major thrust in modern fluorine chemistry is the development of greener and more sustainable processes that are safer, more efficient, and have a smaller environmental footprint. amsterdamsciencepark.nlrsc.org
Key areas of progress include:
PFAS-Free Synthesis: Researchers have developed groundbreaking methods to synthesize fluorinated compounds without using per- and polyfluoroalkyl substances (PFAS), which are known for their negative environmental and health impacts. amsterdamsciencepark.nl These new methods provide a significant improvement over traditional processes that are often environmentally burdensome. amsterdamsciencepark.nl
Safer Fluoride Sources: There is a growing focus on using safer and more abundant fluoride sources, such as potassium fluoride (KF). eurekalert.org While KF is inexpensive, its low solubility in organic solvents has been a major limitation. eurekalert.org Recent innovations have overcome this by using coordinating solvents like hexafluoroisopropanol (HFIP) to create highly soluble and reactive KF-based reagents. bioengineer.orgeurekalert.org
Electrochemical Fluorination (ECF): ECF offers a clean and selective method for introducing fluorine atoms under mild conditions. bioengineer.org This technique can reduce the need for harsh chemical oxidants and provides a more sustainable route to critical fluorinated products. bioengineer.org
Mechanochemistry: Solid-state mechanochemical protocols for nucleophilic aromatic fluorination have been developed, eliminating the need for toxic, high-boiling-point solvents like DMSO. rsc.org These reactions can be faster and more energy-efficient than traditional solution-based methods. rsc.org
The following table highlights some green fluorinating agents and methods and their advantages.
| Agent/Method | Principle | Sustainability Advantage |
| PFAS-Free Synthesis | Avoids the use of environmentally harmful PFAS chemicals. | Reduces long-term environmental contamination and potential health risks. amsterdamsciencepark.nl |
| Potassium Fluoride (KF) with HFIP | Uses a safe, affordable fluoride source made soluble and reactive. | Eliminates hazardous reagents and improves safety and cost-effectiveness. eurekalert.org |
| Electrochemical Fluorination (ECF) | Uses electricity to drive the fluorination reaction. | Avoids chemical oxidants, operates under mild conditions, and is highly selective. bioengineer.org |
| Mechanochemistry | Conducts reactions in the solid state by grinding reactants together. | Eliminates toxic solvents, reduces energy consumption, and can increase reaction rates. rsc.org |
Expanding the Chemical Space for Monofluorination
Expanding the range of accessible fluorinated molecules is crucial for discovering new drugs, agrochemicals, and materials. researchgate.netacs.org Research in this area focuses on developing novel reactions to create previously inaccessible fluorinated scaffolds and expanding the diversity of fluorine-containing building blocks. nih.govrsc.org
Key developments include:
Novel Reaction Manifolds: Chemists are continuously exploring new types of reactions to introduce fluorine. This includes C-H bond functionalization, C-C and C-O bond cleavage, and fluoro-functionalization of alkenes. rsc.orgworldscientific.com These methods provide access to a wider variety of structural motifs. rsc.org
Chiral Fluorinated Isosteres: The design and synthesis of chiral fluorinated isosteres—molecules that mimic the shape and electronic properties of common biological motifs—is a significant area of research. nih.gov For example, the development of methods for vicinal difluorination of alkenes allows for the creation of fluorinated analogues of the important vicinal diol motif found in many bioactive molecules. nih.gov
Late-Stage Fluorination: A major goal is the development of methods for "late-stage" fluorination, where a fluorine atom is introduced at the end of a synthetic sequence. rsc.org This allows for the rapid diversification of complex molecules, such as natural products, to explore their structure-activity relationships without needing to redesign the entire synthesis. rsc.org
This expansion of chemical space is critical for populating compound libraries with novel, diverse, and drug-like fluorinated molecules, increasing the probability of identifying new leads in drug discovery and materials science. rsc.org
Advancements in Catalytic Asymmetric Monofluorination
The synthesis of single-enantiomer fluorinated compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Catalytic asymmetric monofluorination aims to create specific C-F stereogenic centers with high enantioselectivity. acs.orgnih.gov
Significant progress has been made through several catalytic approaches:
Transition Metal Catalysis: The earliest successes in this area utilized transition metal enolates. acs.orgnih.gov Chiral ligands bound to a metal center (e.g., palladium, nickel) create a rigid chiral environment that directs the fluorinating agent to one face of the substrate, resulting in an excess of one enantiomer. acs.orgnih.gov For example, palladium complexes have been used for the highly enantioselective fluorination of oxindoles. nih.gov
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful alternative to metal-based systems. Cinchona alkaloids, for instance, have been used to catalyze the enantioselective fluorocyclization of indoles. acs.org
Phase-Transfer Catalysis: This technique has been successfully applied to the asymmetric fluorination of various substrates, including α-keto esters, offering a practical method for producing chiral α-fluoro carbonyl compounds.
Challenges in Quaternary Centers: The creation of quaternary C-F stereocenters (a carbon atom bonded to fluorine and three other carbon groups) remains one of the most synthetically challenging areas. researchgate.net This is a significant limitation, as less than 1% of fluorine-containing drugs on the market feature such a stereocenter. researchgate.net Developing new methods to address this challenge is a key frontier in the field.
The table below details some prominent catalyst systems used in asymmetric monofluorination.
| Catalyst System | Substrate Class | Key Features |
| Palladium-Chiral Ligand | Oxindoles, α-Cyano esters | High yields and excellent enantiomeric excesses (up to 96% ee). acs.orgnih.gov |
| Nickel-BINAP | α-Aryl acetic acid derivatives | Direct asymmetric fluorination of less acidic substrates. nih.gov |
| Cinchona Alkaloids | Prochiral indoles | Organocatalytic, metal-free enantioselective fluorocyclization. acs.org |
New Diagnostic Techniques for In Situ Atomic Fluorine Detection
Understanding and controlling fluorination reactions requires the ability to detect and measure the concentration of reactive species, particularly atomic fluorine, in real-time. The development of sensitive and non-invasive diagnostic techniques is crucial for mechanistic studies and process optimization.
Recent advancements in this area include:
Two-Photon Excited Laser-Induced Fluorescence (TPEF): This technique has been demonstrated as a sensitive method for detecting atomic fluorine. dtic.mil It uses a high-power laser to excite fluorine atoms via a two-photon absorption process, followed by the detection of the resulting fluorescence. dtic.mil TPEF offers good spatial and temporal resolution, making it suitable for studying fast transient processes in reacting flows. dtic.mil
Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is another powerful technique for detecting fluorine. ans.orgresearchgate.net It involves focusing a high-energy laser pulse onto a sample to create a plasma. As the plasma cools, it emits light at characteristic wavelengths for each element present, including fluorine. ans.org LIBS can be challenging for fluorine due to the high energy required to excite its atoms, but detection via molecular bands (e.g., CaF) or in specific atmospheres like helium has proven effective. researchgate.net
Combined Techniques: Researchers at Oak Ridge National Laboratory have developed a method that combines LIBS with inductively coupled plasma mass spectrometry (ICP-MS). ans.org This allows for the simultaneous detection of both fluorine and uranium isotopes in a single particle, a critical capability for nuclear safeguards. ans.org While ICP-MS alone struggles with electronegative elements like fluorine, pairing it with LIBS overcomes this limitation. ans.org
An ideal atomic fluorine detection technique would possess the following characteristics:
| Characteristic | Desired Specification | Importance |
| Sensitivity | 10¹² to 10¹³ atoms/cm³ | Ability to detect low concentrations of reactive intermediates. dtic.mil |
| Temporal Resolution | 10 to 100 nanoseconds | Capacity to resolve fast chemical kinetics. dtic.mil |
| Spatial Resolution | Volumes of 0.1 mm³ or less | Ability to probe specific regions within a reaction vessel. dtic.mil |
| In Situ Detection | Non-perturbative | Allows for monitoring the reaction without disturbing it. dtic.mil |
Integration of Computational and Experimental Methodologies for Predictive Control
The synergy between computational modeling and experimental work is transforming chemical research, enabling a more rational and efficient approach to developing new reactions. nih.govnih.gov In fluorine chemistry, this integration is crucial for predicting reaction outcomes, understanding complex mechanisms, and designing better catalysts and reagents. acs.orgacs.org
This integrated approach involves several key aspects:
Predictive Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model reaction pathways and transition states. acs.org This allows chemists to predict the regioselectivity and stereoselectivity of a reaction before running it in the lab, saving time and resources. acs.org For example, computations have been used to understand and predict how hydrogen-bonding catalysts can control the regioselectivity of nucleophilic fluorination. acs.org
Mechanism Elucidation: Computational studies provide insights into reaction mechanisms that are difficult to probe experimentally. acs.org By modeling intermediates and transition states, researchers can understand how factors like solvent, catalyst structure, and substrate electronics influence the reaction outcome. acs.org
Rational Design: Computational tools are used to design new catalysts and reagents with improved properties. nih.gov For example, by understanding the binding interactions between a substrate and a catalyst, researchers can computationally screen libraries of potential ligands to identify those that are likely to provide higher selectivity. nih.gov
High-Throughput Screening: The integration of computational screening with automated experimental workflows accelerates the discovery of new materials and reactions. nih.gov Computational models can quickly filter large virtual libraries of compounds to identify promising candidates, which are then synthesized and tested using high-throughput experimental techniques. nih.gov
The combination of computational design and experimental validation creates a powerful feedback loop. nih.gov Experimental results are used to refine and improve the accuracy of computational models, which in turn provide more reliable predictions to guide future experiments. This iterative cycle accelerates the pace of discovery and innovation in monofluorine chemistry. nih.gov
Q & A
Q. What experimental protocols are recommended for synthesizing monofluorine compounds with high purity?
this compound synthesis requires strict control of reaction conditions due to its high reactivity. Use gas-phase reactions (e.g., fluorine gas with hydrocarbons) or low-temperature electrochemical methods to minimize decomposition . Characterization should include:
- Mass spectrometry (MS) for molecular weight confirmation
- Infrared (IR) spectroscopy to identify F–X bonding (500–700 cm⁻¹ range)
- X-ray crystallography for structural validation (if crystalline)
Report purity thresholds (e.g., ≥99% via gas chromatography) and detail inert-atmosphere techniques (glovebox/Schlenk line usage) in supplementary materials to ensure reproducibility .
Q. How can researchers address discrepancies in reported thermodynamic properties of this compound species?
Systematically evaluate data sources using the Fluoride Science Quality Assessment Worksheet , which examines study validity, methodology, and corroborating evidence . Key steps:
Compare calorimetric vs. computational ΔHf values.
Verify experimental conditions (e.g., pressure, solvent effects).
Cross-reference with the ATSDR Fluoride Toxicity Profile for environmental/biological interference factors .
Tabulate contradictions and apply error-propagation analysis to identify outlier datasets .
Advanced Research Questions
Q. What computational strategies improve predictive accuracy for this compound reaction mechanisms?
Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) to model fluorine’s electronegativity and lone-pair interactions . Validate models via:
Q. How should researchers design studies to resolve conflicting evidence on this compound’s biological interactions?
Adopt the PICO framework to structure hypotheses:
- Population : Cell lines/organisms exposed to F
- Intervention : this compound concentration/duration
- Comparison : Controls (e.g., fluoride ions vs. F2 gas)
- Outcome : Oxidative stress markers (e.g., ROS levels)
Use iterative qualitative analysis to reconcile contradictory results, such as transcriptomic vs. proteomic data, by identifying context-dependent variables (e.g., pH, temperature) .
Q. What methodologies optimize reproducibility in this compound kinetic studies?
Implement FAIR data principles :
- Findable : Assign DOIs to datasets (e.g., via Figshare)
- Accessible : Use open-source platforms (GitHub for code; PubChem for compound IDs)
- Interoperable : Adopt IUPAC nomenclature and SI units
- Reusable : Document reaction kinetics (rate constants, Arrhenius plots) in machine-readable formats (CSV/JSON) .
Include error margins and instrument calibration logs in supplementary materials .
Methodological Frameworks for Rigor
Table 1 : Criteria for Evaluating this compound Research Questions
| Framework | Application Example | Evidence Source |
|---|---|---|
| FINER | Assess feasibility of high-pressure F2 experiments | |
| PICO | Structure in vitro toxicity studies | |
| FAIR | Ensure data transparency in kinetic analyses |
Handling Data Contradictions
Q. What statistical approaches are suitable for meta-analyses of this compound studies?
Apply random-effects models to account for heterogeneity across studies. Use tools like:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
